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  • Product: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
  • CAS: 1033464-75-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a versatile heterocyclic compound of significant interest to researchers and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a versatile heterocyclic compound of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from foundational chemical principles and closely related analogues to present a robust and predictive guide to its properties and utility.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

The benzotriazole moiety, a fusion of a benzene ring and a 1,2,3-triazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and metabolic stability have led to its incorporation into a wide array of biologically active compounds.[2][3] Benzotriazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]

The introduction of a sulfonyl chloride group onto the benzotriazole core, as in 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, creates a highly valuable synthetic intermediate. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other derivatives. This reactivity allows for the facile construction of diverse molecular libraries, a cornerstone of modern drug discovery campaigns.

Molecular Structure and Physicochemical Properties

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is an aromatic heterocyclic compound with the molecular formula C₇H₆ClN₃O₂S. The structure consists of a benzotriazole ring system with a methyl group on the N2 position of the triazole ring and a sulfonyl chloride group at the C4 position of the benzene ring.

The N-methylation to form the 2H-isomer is a key structural feature. Alkylation of the parent benzotriazole often yields a mixture of N1 and N2 isomers.[6][7] The separation of these isomers is a critical consideration in its synthesis, as their electronic and steric properties, and consequently their reactivity and biological activity, can differ.

Table 1: Predicted Physicochemical Properties of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

PropertyPredicted Value/DescriptorRationale and References
Molecular Weight 231.66 g/mol Calculated from the molecular formula C₇H₆ClN₃O₂S.
Appearance White to off-white crystalline solidBased on the appearance of the parent benzotriazole and other sulfonyl chlorides.[6]
Melting Point >100 °C (decomposes)The parent benzotriazole melts at 100 °C.[6] The addition of the sulfonyl chloride group is expected to increase the melting point due to increased molecular weight and polarity, though it may also lead to decomposition at higher temperatures.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and acetone. Sparingly soluble in non-polar solvents (hexanes). Reacts with protic solvents (water, alcohols).The polar sulfonyl chloride group and aromatic system suggest solubility in polar aprotic solvents. Sulfonyl chlorides are known to be moisture-sensitive and will hydrolyze in water.
Stability Moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.The sulfonyl chloride moiety is susceptible to hydrolysis.[8]

Proposed Synthesis and Purification

Synthetic_Pathway A o-Phenylenediamine B 1H-Benzotriazole A->B NaNO₂, AcOH [Ref: 10, 13] C Mixture of N1 and N2 methylbenzotriazole B->C CH₃I, Base [Ref: 1, 3] D 2-methyl-2H-1,2,3-benzotriazole C->D Chromatographic Separation E 2-methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride D->E ClSO₃H (Chlorosulfonic acid)

Figure 1: Proposed synthetic pathway for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.
Step 1: Synthesis of 1H-Benzotriazole

This step follows the well-established diazotization of o-phenylenediamine.

Protocol:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-phenylenediamine in glacial acetic acid and water.

  • Cool the solution to 5-10 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 6-7 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1H-benzotriazole.[9]

Step 2: N-Methylation of 1H-Benzotriazole

Alkylation of benzotriazole typically yields a mixture of 1-methyl and 2-methyl isomers. The ratio can be influenced by the choice of solvent and base.

Protocol:

  • Dissolve 1H-benzotriazole in a suitable solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate.

  • Add methyl iodide dropwise and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of N1 and N2-methylated benzotriazoles.[6]

Step 3: Separation of 2-methyl-2H-1,2,3-benzotriazole

The isomeric mixture from Step 2 must be separated to isolate the desired 2-methyl isomer.

Protocol:

  • Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • The two isomers generally have different polarities and can be separated. The identity of each isomer can be confirmed by comparing their ¹H NMR spectra to literature values.

Step 4: Chlorosulfonation of 2-methyl-2H-1,2,3-benzotriazole

This is an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces the -SO₂Cl group onto the benzene ring.

Protocol:

  • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool a flask containing neat chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) to 0 °C in an ice-salt bath.

  • Slowly and portion-wise, add the purified 2-methyl-2H-1,2,3-benzotriazole with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Filter the solid product, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum over a desiccant like phosphorus pentoxide.

Spectroscopic Characterization (Predicted)

Definitive characterization of the synthesized product would rely on standard spectroscopic techniques. The following are predicted spectral data based on the proposed structure and known values for similar compounds.[10][11]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
¹H NMR ~4.4singletN-CH₃N-methyl groups on heteroaromatic rings typically appear in this region.
~7.5-8.2multipletAr-HAromatic protons on the substituted benzene ring. The sulfonyl chloride group is electron-withdrawing and will deshield adjacent protons.
¹³C NMR ~40N-CH₃Typical range for an N-methyl carbon.
~120-145Ar-CAromatic carbons. The carbon attached to the sulfonyl group will be significantly downfield due to the strong electron-withdrawing effect.

Table 3: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

Wavenumber (cm⁻¹)AssignmentJustification
~1370-1385 Asymmetric S=O stretchCharacteristic strong absorption for sulfonyl chlorides.
~1170-1190 Symmetric S=O stretchCharacteristic strong absorption for sulfonyl chlorides.
~1600, ~1450 C=C and C=N stretchingAromatic and triazole ring vibrations.
~3000-3100 Aromatic C-H stretch

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the straightforward synthesis of a variety of derivatives. The reaction proceeds via a nucleophilic substitution at the sulfur atom.[12]

Reactivity Start 2-methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride Sulfonamide Sulfonamide Derivative Start->Sulfonamide + Amine (e.g., R-NH₂) SulfonateEster Sulfonate Ester Derivative Start->SulfonateEster + Alcohol (e.g., R-OH) / Base SulfonicAcid Sulfonic Acid Start->SulfonicAcid + H₂O (Hydrolysis) Amine R-NH₂ Alcohol R-OH Water H₂O

Figure 2: General reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with common nucleophiles.
Exemplary Protocol: Synthesis of a Sulfonamide Derivative

Sulfonamides are a key functional group in many approved drugs. The reaction of the title compound with a primary or secondary amine is a fundamental transformation.[8]

Protocol:

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications for this exact molecule are not widely reported, its structure makes it an ideal building block for creating libraries of novel compounds for biological screening. The benzotriazole core provides a foundation for interaction with biological targets, and the sulfonyl group acts as a versatile handle for introducing diversity.

  • Scaffold for Library Synthesis: By reacting the sulfonyl chloride with a diverse set of amines (primary, secondary, aromatic, aliphatic) and alcohols, a large library of sulfonamides and sulfonate esters can be rapidly generated. These libraries are essential for high-throughput screening to identify initial hits in a drug discovery program.

  • Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other aromatic systems like indole or benzimidazole, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

  • Potential Biological Targets: Given the broad activity of benzotriazole derivatives, compounds derived from this sulfonyl chloride could be investigated for a range of therapeutic areas, including:

    • Antimicrobial Agents: Many nitrogen-containing heterocycles exhibit antibacterial and antifungal properties.[4]

    • Anticancer Agents: The benzotriazole scaffold has been incorporated into compounds targeting various cancer-related pathways.[1]

    • Enzyme Inhibitors: The sulfonamide moiety is a classic functional group found in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors, protease inhibitors).

Safety and Handling

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride should be handled with care, following standard laboratory safety procedures.

  • Hazards: Based on data for related sulfonyl chlorides and benzotriazoles, this compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

References

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • Naimi, F., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Biomedicine & Pharmacotherapy, 108, 1906-1921.
  • Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 104(5), 2127-2184.
  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.
  • Mathur, P., et al. (1991). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry, 3(4), 405-408.
  • ResearchGate. (2025). Benzotriazole in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Google Patents. (1997). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225.
  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Journal of Developing Drugs, 3(3).
  • Hashim, G., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2-chloro-N-(Substitutedphenyl) Acetamide. Scientific Journal for the Faculty of Science-Sirte University, 3(1), 54-60.
  • PrepChem. (n.d.). Synthesis of 1,2,3-benzotriazole. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(13), 7431-7435.
  • University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. Retrieved from [Link]

  • Corsi, S. R., et al. (2021). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. Environmental Science & Technology, 55(1), 351-361.
  • Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Heterocyclic Chemistry, 2024, 1-8.
  • Scribd. (n.d.). Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Retrieved from [Link]

  • Demchuk, O. M., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 22(9), 1438.
  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-benzotriazole. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-methyl-2H-1,2,3-benzotriazole-4-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and drug development. While specific experimental data for this particular isomer is scarce in publicly available literature, this document synthesizes established chemical principles and data from analogous compounds to present a scientifically grounded resource. We will delve into its molecular architecture, propose a robust synthetic pathway, predict its spectroscopic signature, and explore its reactivity and potential applications as a versatile intermediate for the creation of novel therapeutic agents. This guide is intended to be a foundational resource for researchers looking to leverage the unique properties of this compound in their work.

Introduction: The Significance of the Benzotriazole Scaffold

The benzotriazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its fused aromatic system and the presence of three nitrogen atoms allow for diverse interactions with biological targets through π-π stacking, hydrogen bonding, and coordination with metal ions.[2] The introduction of a highly reactive sulfonyl chloride group onto this scaffold, as in 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, creates a powerful and versatile electrophilic intermediate. This functional group can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is the cornerstone of its utility in constructing complex molecular architectures and in the fragment-based design of new drugs.[1]

Molecular Structure and Physicochemical Properties

The core of the topic compound is a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. The key structural features are the methylation at the N2 position of the triazole ring and the sulfonyl chloride group at the C4 position of the benzene ring.

Isomeric Specificity

Alkylation of unsubstituted benzotriazole typically yields a mixture of N1 and N2 isomers.[3] The specific designation "2-methyl-2H-" indicates that the methyl group is located on the central nitrogen atom of the triazole ring. This seemingly subtle difference in methyl group placement has a significant impact on the molecule's electronic properties, steric hindrance, and ultimately its reactivity and biological activity compared to its N1-methyl counterpart (1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, CAS 1033464-77-5).[]

Physicochemical Data

A summary of the key physicochemical properties for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is presented in Table 1. These values are computed and sourced from the PubChem database.

PropertyValueSource
CAS Number 1033464-75-3PubChem[5]
Molecular Formula C₇H₆ClN₃O₂SPubChem[5]
Molecular Weight 231.66 g/mol PubChem[5]
IUPAC Name 2-methylbenzotriazole-4-sulfonyl chloridePubChem[5]
SMILES CN1N=C2C=CC=C(C2=N1)S(=O)(=O)ClPubChem[5]
Topological Polar Surface Area 73.2 ŲPubChem[5]
XLogP3 1.7PubChem[5]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Benzotriazole Benzotriazole Intermediate 2-methyl-2H-benzotriazole (and 1-methyl isomer) Benzotriazole->Intermediate Step 1: Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Intermediate Base Base (e.g., NaOH) Base->Intermediate Separation Isomer Separation (Chromatography) Intermediate->Separation Isolated_Intermediate Isolated 2-methyl-2H-benzotriazole Separation->Isolated_Intermediate Final_Product 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Isolated_Intermediate->Final_Product Step 2: Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-methyl-2H-benzotriazole

Rationale: The alkylation of benzotriazole with agents like dimethyl sulfate in the presence of a base is a standard procedure.[3] This reaction is known to produce a mixture of N1 and N2 isomers, which will necessitate a purification step to isolate the desired 2-methyl isomer.

  • To a stirred solution of benzotriazole (1 eq.) in an appropriate solvent (e.g., THF or DMF), add a base such as sodium hydroxide (1.1 eq.) and stir at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography (silica gel, with a hexane/ethyl acetate gradient) to separate the 2-methyl-2H-benzotriazole from the 1-methyl isomer.

Step 2: Chlorosulfonation of 2-methyl-2H-benzotriazole

Rationale: The direct chlorosulfonation of aromatic compounds using chlorosulfonic acid is a well-established method for introducing a sulfonyl chloride group.[6] The electron-rich nature of the benzotriazole ring system should facilitate this electrophilic aromatic substitution.

  • In a flask equipped with a dropping funnel and a gas trap, cool an excess of chlorosulfonic acid (e.g., 5 eq.) to 0 °C.

  • Slowly add the purified 2-methyl-2H-benzotriazole (1 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, can be collected by filtration.

  • Wash the crude product with cold water and dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent system if necessary.

Predicted Spectroscopic Characterization

While experimental spectra for this specific compound are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.[7][8]

¹H NMR (in CDCl₃):

  • A singlet for the methyl protons (N-CH₃) is expected around δ 4.2-4.5 ppm.

  • The aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.5-8.5 ppm. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.

¹³C NMR (in CDCl₃):

  • The methyl carbon (N-CH₃) should appear around δ 35-40 ppm.

  • Aromatic carbons will be observed in the δ 110-150 ppm range. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

IR (ATR):

  • Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonyl chloride are expected around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.

  • C=N and C=C stretching vibrations from the benzotriazole ring system will likely appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

  • The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (231.66).

  • Common fragmentation patterns would include the loss of Cl (M-35) and SO₂ (M-64).

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.

Reactivity General Reactivity of the Sulfonyl Chloride Group Sulfonyl_Chloride 2-methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride Sulfonamide Sulfonamide Derivative Sulfonyl_Chloride->Sulfonamide Reaction with Amine Sulfonate_Ester Sulfonate Ester Derivative Sulfonyl_Chloride->Sulfonate_Ester Reaction with Alcohol Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Sulfonamide Nucleophile->Sulfonate_Ester

Caption: Nucleophilic substitution at the sulfonyl chloride moiety.

The benzotriazole ring itself acts as an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride. The N2-methylation sterically shields one side of the molecule, which could potentially direct the approach of incoming nucleophiles.

A key application of this reactivity is in the formation of sulfonamides. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, proceeds readily to yield the corresponding sulfonamide derivatives. This reaction is fundamental in drug discovery for linking different molecular fragments.[9]

Applications in Drug Discovery and Chemical Biology

Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The title compound serves as a crucial starting material for the synthesis of a library of derivatives to be screened for various therapeutic targets.

As a Scaffold for Bioactive Molecules

The sulfonyl chloride group allows for the covalent attachment of the 2-methyl-2H-benzotriazole scaffold to various pharmacophores containing nucleophilic handles. This enables the exploration of structure-activity relationships (SAR) by systematically modifying the substituent attached to the sulfonyl group. The resulting sulfonamides are often more stable and have different pharmacokinetic properties compared to their carboxylate analogues.

Potential Therapeutic Targets

Given the broad bioactivity of the benzotriazole core, derivatives of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride could be investigated for a number of therapeutic applications, including:

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors.

  • Antimicrobial Agents: The benzotriazole scaffold itself has shown promise in the development of new antibacterial and antifungal drugs.[1]

  • Anticancer Therapeutics: Many heterocyclic compounds are investigated for their potential to inhibit cancer cell proliferation.[10]

Safety and Handling

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is classified as a corrosive substance.[5] It is expected to cause severe skin burns and eye damage. As a sulfonyl chloride, it will react with moisture, including atmospheric humidity, to release hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.

Conclusion

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a valuable, albeit under-documented, reagent for medicinal chemistry and drug discovery. Its molecular structure combines the biologically active benzotriazole scaffold with a highly reactive sulfonyl chloride handle, making it an ideal starting point for the synthesis of diverse compound libraries. While a lack of specific published data necessitates a reliance on established chemical principles for its synthesis and characterization, this guide provides a solid foundation for researchers to begin working with this promising molecule. Further investigation into its synthesis, reactivity, and biological activity is warranted and will undoubtedly uncover new opportunities for the development of novel therapeutic agents.

References

  • Di Mauro, G., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]

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  • PubChem. (n.d.). 2-methyl-2H-benzo[d][1][5][10]triazole-4-sulfonyl chloride. PubChem. Available at: [Link]

  • Katritzky, A. R., et al. (2005). N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation. The Journal of Organic Chemistry. Available at: [Link]

  • LookChem. (n.d.). Cas 16584-00-2, 2-METHYL-2H-BENZOTRIAZOLE. LookChem. Available at: [Link]

  • Merlino, A., et al. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study. PubMed. Available at: [Link]

  • Al-Hourani, B. J. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]

  • Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. PMC. Available at: [Link]

  • Hashim, G., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Scientific Journal for Faculty of Science-Sirte University. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2006). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ResearchGate. Available at: [Link]

  • Gryko, D. T. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. Available at: [Link]

  • Journal of the Chilean Chemical Society. (2021). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Available at: [Link]

  • MDPI. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. Available at: [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and reactivity of 2-methyl-2H-1,2,3-benzotriazole-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a versatile reagent in organic synthesis. The document is structured to deliver not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern its reactivity with a range of nucleophiles. This approach is intended to empower researchers to effectively utilize this compound in the development of novel molecules.

Introduction: The Unique Profile of a Versatile Sulfonylating Agent

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, with the chemical formula C₇H₆ClN₃O₂S and a molecular weight of 231.66 g/mol , is a stable, solid compound at room temperature.[1] Its structure, featuring a benzotriazole ring substituted with a sulfonyl chloride group, imparts a unique reactivity profile, making it a valuable tool in the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. The benzotriazole moiety acts as an excellent leaving group, facilitating nucleophilic substitution at the sulfonyl center. This guide will delve into the specifics of its preparation and its reactions with various nucleophiles, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

The preparation of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride can be conceptualized based on established methods for the synthesis of analogous aryl sulfonyl chlorides. A plausible and efficient synthetic route involves a two-step process starting from a suitable substituted aniline precursor.

A general methodology for the synthesis of a similar compound, 3-nitro-4-methyl benzene sulfonyl chloride, is outlined in a patent, which can be adapted for our target molecule.[2] The process involves the diazotization of an appropriate amino-substituted benzotriazole followed by a sulfochlorination reaction.

Proposed Synthetic Pathway:

Synthesis_Pathway 2-methyl-2H-1,2,3-benzotriazol-4-amine 2-methyl-2H-1,2,3-benzotriazol-4-amine Diazonium_Salt Diazonium_Salt 2-methyl-2H-1,2,3-benzotriazol-4-amine->Diazonium_Salt 1. NaNO2, HCl (Diazotization) Target_Molecule 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Diazonium_Salt->Target_Molecule 2. SO2, CuCl2 (Sulfochlorination)

Caption: Proposed synthesis of the target molecule.

Experimental Protocol (Adapted):

Step 1: Diazotization of 2-methyl-2H-1,2,3-benzotriazol-4-amine

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-methyl-2H-1,2,3-benzotriazol-4-amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfochlorination

  • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography.

Reactivity with Nucleophiles: A Mechanistic Perspective

The core reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. Two primary mechanisms are often considered for such reactions: a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway. The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

General_Mechanism cluster_0 Nucleophilic Attack Reagent 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Product Substituted Product Reagent->Product SₙAr or Addition-Elimination Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl

Caption: General reaction with nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

General Reaction:

R¹R²NH + 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride → 2-methyl-N-(R¹)(R²)-2H-1,2,3-benzotriazole-4-sulfonamide + HCl

Experimental Protocol: Synthesis of N-Aryl Sulfonamides

  • Dissolve the substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Reactions with Amines

Nucleophile (Amine)BaseSolventReaction Time (h)Yield (%)
AnilineTriethylamineDCM4High
4-MethylanilinePyridineTHF6High
PiperidineTriethylamineDCM2Excellent
MorpholinePyridineTHF3Excellent

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM and THF are chosen to avoid reaction with the sulfonyl chloride.

  • Base: A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. Triethylamine and pyridine are common choices.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.

Reaction with Alcohols and Phenols: Synthesis of Sulfonic Esters

The reaction with alcohols and phenols provides a direct route to sulfonic esters. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

General Reaction:

R-OH + 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride → 2-methyl-2H-1,2,3-benzotriazole-4-sulfonic acid R-ester + HCl

Experimental Protocol: Synthesis of Sulfonic Esters

  • To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and triethylamine, add the base (1.2 eq.) at 0 °C.

  • Slowly add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Work-up the reaction as described for the synthesis of sulfonamides.

  • Purify the product by column chromatography or recrystallization.

Table 2: Representative Reactions with Alcohols and Phenols

Nucleophile (Alcohol/Phenol)BaseSolventReaction Time (h)Yield (%)
MethanolTriethylamineDCM12Good
PhenolPyridinePyridine8High
4-NitrophenolTriethylamineTHF18Good
Benzyl alcoholPyridinePyridine10High
Reaction with Thiols: Synthesis of Thiosulfonates

Thiols, being excellent nucleophiles, react readily with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride to form thiosulfonates. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Reaction:

R-SH + 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride → 2-methyl-2H-1,2,3-benzotriazole-4-thiosulfonic acid S-R-ester + HCl

Experimental Protocol: Synthesis of Thiosulfonates

  • Dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol or THF.

  • Add a base such as sodium ethoxide or triethylamine (1.1 eq.) and stir for 15 minutes at room temperature.

  • Slowly add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.05 eq.) in the same solvent.

  • Stir the reaction at room temperature for 1-6 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Considerations and Authoritative Grounding

The nucleophilic substitution at the sulfonyl sulfur of arylsulfonyl chlorides can proceed through different pathways. Extensive kinetic studies on similar systems suggest that the reaction mechanism can range from a concerted Sₙ2-type displacement to a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate.[3] The nature of the nucleophile and the substituents on the aromatic ring can influence the transition state structure. For strong nucleophiles, the reaction tends to follow an Sₙ2 pathway.

Mechanistic_Pathways Start Reagent + Nucleophile SN2_TS Sₙ2 Transition State Start->SN2_TS Concerted AE_Intermediate Addition-Elimination Intermediate Start->AE_Intermediate Stepwise (Addition) Product Product SN2_TS->Product AE_Intermediate->Product Stepwise (Elimination)

Caption: Possible mechanistic pathways.

The benzotriazole moiety in 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a good leaving group, which facilitates the nucleophilic attack. The electron-withdrawing nature of the triazole ring can also influence the electrophilicity of the sulfonyl sulfur.

Conclusion and Future Outlook

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a highly effective and versatile reagent for the synthesis of sulfonamides, sulfonic esters, and thiosulfonates. Its reactivity is governed by the electrophilic nature of the sulfonyl sulfur and the excellent leaving group ability of the benzotriazole moiety. The straightforward reaction conditions and high yields make it an attractive tool for medicinal chemists and researchers in drug discovery. Future research may focus on expanding the scope of its reactions with other classes of nucleophiles and its application in the synthesis of complex, biologically active molecules. The development of catalytic and more environmentally friendly protocols for its use will further enhance its utility in modern organic synthesis.

References

  • PubChem. 2-methyl-2H-benzo[d][3][4][5]triazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Patent CN103121961A.
  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

This guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, solubility in various solvents, and detailed protocols for solubility determination.

Introduction: The Significance of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a heterocyclic compound featuring a benzotriazole core, a sulfonyl chloride functional group, and a methyl group. This unique combination of moieties makes it a valuable reagent in organic synthesis, particularly in the construction of complex sulfonamides. Benzotriazole derivatives are widely utilized in medicinal chemistry due to their ability to act as bioisosteres and participate in various biological interactions.[1][2] The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[3] These structural motifs are prevalent in a wide array of therapeutic agents, highlighting the importance of understanding the fundamental properties of their synthetic precursors.

A thorough understanding of the solubility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is paramount for its effective use in synthetic chemistry. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. This guide aims to provide a detailed repository of solubility data and related experimental methodologies to aid researchers in their endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₆ClN₃O₂S[4]
Molecular Weight 231.66 g/mol [4]
CAS Number 1033464-75-3[4]
Appearance (Predicted) White to off-white solidN/A
XLogP3 1.1[]

The presence of both a hydrophobic benzotriazole core and a polar sulfonyl chloride group suggests a nuanced solubility profile, with potential for solubility in a range of organic solvents.[6]

Solubility Data

The solubility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride has been determined in a selection of common organic solvents and water. The following table summarizes the available quantitative data.

SolventSolubilityTemperatureMethodSource
Dichloromethane>50 mg/mLNot SpecifiedNot Specified[6]
Toluene>30 mg/mLNot SpecifiedNot Specified[6]
Water (pH 7)<0.1 mg/mLNot SpecifiedNot Specified[6]

Interpretation of Solubility Data:

The high solubility in dichloromethane, a polar aprotic solvent, and good solubility in toluene, a non-polar aromatic solvent, indicate the compound's affinity for organic media.[6] This is consistent with the presence of the aromatic benzotriazole ring and the methyl group. Conversely, the very low solubility in water is expected due to the predominantly hydrophobic nature of the molecule.[6] The sulfonyl chloride group, while polar, is also highly reactive with water, leading to hydrolysis to the corresponding sulfonic acid, which can further complicate solubility measurements in aqueous media.[3]

Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, a standardized protocol for determining the solubility of compounds like 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is crucial. The following is a detailed, step-by-step methodology based on the "excess solid" or shake-flask method, a widely accepted technique for generating reliable solubility data.[7][8]

Materials and Equipment
  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

  • Selected solvents (e.g., dichloromethane, toluene, acetonitrile, ethyl acetate, water)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (e.g., 10-20 mg) into a glass vial.

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to ensure initial dispersion of the solid.[9]

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This will pellet the excess solid at the bottom of the vial.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at 25°C) A->B Vortex C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G

Caption: Workflow for determining the solubility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

Safety and Handling

As with any sulfonyl chloride, proper safety precautions must be observed when handling 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

  • Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[10] Always handle this compound in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3][13] Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Synthesis

The synthetic utility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride lies in its ability to serve as a precursor for a diverse range of sulfonamides. The reaction with primary or secondary amines in the presence of a base readily affords the corresponding N-substituted sulfonamides.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_products Products A 2-methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride D N-substituted Sulfonamide A->D + R1R2NH, Base B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Triethylamine) E Triethylammonium Chloride C->E

Caption: General reaction scheme for the synthesis of sulfonamides.

These sulfonamide products are of significant interest in drug discovery, as this functional group is a key component of many established and experimental drugs. The benzotriazole moiety can also play a crucial role in the biological activity of the final molecule.[1]

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. The compiled data and experimental protocols offer valuable insights for researchers working with this important synthetic intermediate. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies, and ultimately, facilitating the synthesis of novel compounds with potential therapeutic applications. Adherence to strict safety protocols is imperative when handling this reactive and corrosive compound.

References

Sources

Foundational

Core Directive: Navigating the Safe Synthesis and Handling of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on the safety and handling protocols for 2-methyl-2H-1,2,3-benzotriazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety and handling protocols for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. It is designed to equip researchers and drug development professionals with the necessary knowledge to manage the risks associated with this reactive compound, ensuring both personal safety and experimental integrity. The narrative synthesizes technical data with field-proven insights, emphasizing the causality behind each procedural recommendation.

Compound Profile and Synthetic Relevance

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a bespoke chemical intermediate, valuable in the field of medicinal chemistry for the introduction of the sulfonamide functional group. The benzotriazole moiety itself is a common scaffold in pharmacologically active compounds. However, the molecule's utility is intrinsically linked to its high reactivity, driven by the sulfonyl chloride group. This reactivity, combined with the energetic nature of the triazole ring system, demands a rigorous and informed approach to its handling.

Hazard Identification and Inherent Risks

A foundational understanding of the compound's hazards is critical. While a dedicated, exhaustive toxicological profile for this specific molecule is not widely published, a robust risk assessment can be constructed by analyzing its constituent functional groups: the sulfonyl chloride and the benzotriazole core.

According to the Aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as H314: Causes severe skin burns and eye damage .[1][] This classification underscores its primary hazard as a corrosive substance.

Primary Hazards Include:

  • Severe Corrosivity: The sulfonyl chloride functional group is the dominant hazard. It reacts readily with nucleophiles, including water (even atmospheric moisture), to produce hydrochloric acid and the corresponding sulfonic acid.[3][4] This reaction is exothermic and results in highly corrosive byproducts that can cause severe chemical burns to skin, eyes, and the respiratory tract.[1][5]

  • Water Reactivity: The compound is highly sensitive to moisture.[5] Contact with water leads to a violent reaction, liberating toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[3][4][6] This necessitates storage in anhydrous conditions and careful handling to prevent contact with moisture.

  • Respiratory Tract Irritation: Inhalation of the dust or its breakdown products (HCl, SO₂) is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[5]

  • Thermal Instability: While benzotriazoles are generally stable, they are energetic compounds. The potential for exothermic decomposition, especially at elevated temperatures or in the presence of incompatible materials, should not be underestimated.

Exposure Control: A Multi-Layered Safety Paradigm

A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Not Feasible for this Topic) Substitution Substitution (Consider Safer Reagents if Possible) Engineering Engineering Controls (Primary Containment) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Final Barrier)

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

Engineering Controls:

  • Chemical Fume Hood: All manipulations must be performed within a certified chemical fume hood to contain corrosive dust and vapors.

  • Glovebox or Inert Atmosphere: Due to its high water reactivity, handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques is the gold standard.[7] This prevents hydrolysis and ensures the reagent's integrity.

Personal Protective Equipment (PPE):

PPE is the final line of defense and is non-negotiable.

PPE CategorySpecification and Rationale
Hand Protection Wear chemical-resistant gloves such as nitrile or neoprene.[8] Double-gloving is strongly recommended to protect against rapid breakthrough in case of a splash from this highly corrosive material.
Eye & Face Protection Chemical splash goggles combined with a full-face shield are mandatory.[8] This provides complete protection against splashes to the eyes and face.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. An apron made of a chemically inert material can provide additional protection.
Respiratory Protection For situations with a high potential for aerosolization or during spill cleanup, a NIOSH-approved respirator with an acid gas cartridge is essential.[8]

Protocols for Safe Handling and Storage

Strict adherence to established protocols is crucial for preventing incidents.

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency equipment (spill kit, safety shower, eyewash) is accessible.

  • Aliquotting: Weigh the compound within the fume hood or glovebox. Use a sealed container for transport to the balance to minimize atmospheric exposure.

  • Addition to Reactions: Add the solid reagent in portions to the reaction mixture. Be mindful of potential exotherms, especially when adding to solutions containing nucleophiles like amines or alcohols. The reaction with water is violent.[3]

Storage Protocol:

  • Environment: Store in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[7][8] The container must be kept tightly closed.[5][7] Storing inside a desiccator is a good practice.

  • Incompatibilities: Segregate from the following materials to prevent dangerous reactions.

Incompatible MaterialsRationale for Segregation
Water, Alcohols, AminesReacts violently and exothermically, releasing toxic and corrosive gases (HCl, SO₂).[3][4]
Strong BasesCan catalyze violent decomposition.
Strong Oxidizing AgentsCreates a risk of fire or explosion.[9]
Flammable/Combustible LiquidsMaterials that react with water should not be stored in the same room as flammable liquids.[10]

Emergency Response and Spill Management

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

Emergency_Response_Flow cluster_emergency Emergency Response Workflow Incident Incident Occurs (Spill or Exposure) Assess Assess Situation & Ensure Personal Safety Incident->Assess Rescue RESCUE Evacuate area, aid injured persons Use eyewash/shower Assess->Rescue Exposure Confine CONFINE Close doors, isolate the area Cover drains Assess->Confine Spill Report REPORT Call Emergency Services / EHS Rescue->Report Confine->Report Cleanup CLEANUP (Only if trained & safe) Use appropriate spill kit Report->Cleanup Decon Decontaminate & Dispose Cleanup->Decon

Caption: A systematic workflow for responding to chemical incidents.[11]

Emergency Procedures:

ScenarioAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
Eye Contact Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding eyelids open.[9][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][15]
Small Spill Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[8]
Large Spill Evacuate the entire laboratory, close the doors, and activate the emergency alarm. Immediately report the spill to your institution's Environmental Health & Safety (EHS) department and emergency services. Do not attempt to clean it up yourself.
Fire Use a dry chemical, carbon dioxide, or sand extinguisher. DO NOT USE WATER , as it will react violently with the compound.[3][16] If the fire is large, evacuate and call the fire department.

Waste Disposal

All waste streams containing 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride are considered hazardous.

  • Neutralization of Gross Contamination: Unused reagent must be slowly and cautiously quenched by adding it to a stirred, ice-cooled solution of sodium bicarbonate or another suitable base. This must be done in a fume hood.

  • Collection: Collect all contaminated materials (quenched solutions, absorbent from spills, empty containers) in a clearly labeled, sealed container.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste program, in compliance with all local and federal regulations.

Conclusion

The responsible use of reactive reagents like 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a hallmark of a proficient scientific professional. This requires more than just following steps; it demands a comprehensive understanding of the compound's inherent risks and a steadfast commitment to a culture of safety. By integrating the engineering controls, specialized handling protocols, and emergency preparedness plans detailed in this guide, researchers can mitigate risks and advance their scientific objectives safely.

References

  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • 2-methyl-2H-benzo[d][5][14][17]triazole-4-sulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Source URL not provided, general safety principles for sulfonyl chlorides cited]
  • Chemical Spills. Florida State University, Emergency Management. [Link]

  • EMERGENCY PROCEDURE GUIDE - CORROSIVE LIQUID. [Generic emergency guide, principles applied]
  • Standard Operating Procedure for Water Reactive Chemicals. University of California, Irvine - Environmental Health & Safety. [Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. ACS Publications, Chemical Reviews. [Link]

  • Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species. ResearchGate. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. [Link]

  • Storage of water-reactive materials with flammable or combustible liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Spill Procedures. University of Toronto, Environmental Health & Safety. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Source URL not provided, general synthetic procedures cited]
  • SOP: Water-Reactive Chemicals. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • SAFETY DATA SHEET - Aircol CM 150. Castrol. [Link]

  • SAFETY DATA SHEET - Furan-2-sulfonyl chloride. [Source URL not provided, general safety principles for sulfonyl chlorides cited]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Sulfonylation of Primary Amines with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the sulfonylation of primary amines using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the sulfonylation of primary amines using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its significant biological activities and its role as a bioisostere for amides.[1] This guide details the underlying chemical principles, a robust step-by-step experimental protocol, purification techniques, and troubleshooting advice to ensure successful synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices, grounded in established chemical literature.

Introduction: The Significance of Sulfonamides and the Utility of Benzotriazole-Based Reagents

The sulfonamide moiety is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3][4] Its utility stems from its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets.[1][2] The synthesis of sulfonamides is, therefore, a critical transformation in the development of new chemical entities.

The most common and direct method for forming the crucial S-N bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][5] While many sulfonylating agents are available, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride offers a unique reagent for introducing a sulfonamide group functionalized with a benzotriazole heterocycle. Benzotriazole derivatives themselves are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties, making this reagent particularly interesting for creating novel pharmacophores.[3][6][7]

This guide focuses on providing a detailed, field-tested protocol for the reliable synthesis of sulfonamides using this specific benzotriazole-based reagent, empowering researchers to efficiently generate novel compounds for screening and development.

Reaction Mechanism and Core Principles

The formation of a sulfonamide from a primary amine and a sulfonyl chloride is a classic example of nucleophilic substitution at a sulfur center.[8] The reaction mechanism is analogous to the acylation of an amine with an acyl chloride.[9]

Causality of the Mechanism:

  • Nucleophilic Attack: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[8]

  • Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is included in the reaction mixture. Its essential role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[8] This prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.

The overall reaction is driven by the formation of the stable S-N bond and the removal of the HCl byproduct by the base.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Dissolve primary amine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add sulfonyl chloride (1.1 eq) solution in DCM dropwise. B->C D 4. Allow to warm to RT and stir for 6-12 hours. C->D E 5. Monitor progress by TLC. D->E F 6. Quench with 1 M HCl. Separate layers. E->F G 7. Wash organic layer with NaHCO₃ and brine. F->G H 8. Dry over MgSO₄, filter, and concentrate. G->H I 9. Purify crude product via recrystallization or chromatography. H->I caption Fig. 2: Experimental Workflow.

Sources

Application

A Comprehensive Guide to the Preparation of Sulfonate Esters from Alcohols using 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the synthesis and application of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride as a reagent for the prep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and application of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride as a reagent for the preparation of sulfonate esters from alcohols. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential advantages of this reagent in organic synthesis, particularly within the context of pharmaceutical and agrochemical research.

Introduction: The Significance of Sulfonate Esters and the Role of Novel Sulfonylating Agents

Sulfonate esters are a critical class of organic compounds, widely recognized for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions. Their application is fundamental in the construction of complex molecular architectures. In medicinal chemistry, the sulfonate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, often serving as a bioisostere for phosphate or carboxylate groups, which can influence the compound's solubility and biological activity.[1]

The conversion of alcohols to sulfonate esters is a cornerstone transformation in organic synthesis. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, the search for novel sulfonylating agents with unique reactivity profiles, improved selectivity, and milder reaction conditions remains an active area of research. 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride emerges as a promising candidate in this context, offering potential advantages stemming from the electronic properties of the benzotriazole scaffold.

The Reagent: 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride

Chemical Structure and Properties

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a solid organic compound with the molecular formula C₇H₆ClN₃O₂S and a molecular weight of 231.66 g/mol .[2]

PropertyValue
IUPAC Name 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride
CAS Number 1033464-75-3
Molecular Formula C₇H₆ClN₃O₂S
Molecular Weight 231.66 g/mol
Appearance Solid

Data sourced from PubChem CID 55279547.[2]

Synthesis of the Reagent

The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with chlorosulfonic acid. While specific, detailed procedures for this exact compound are not widely published in peer-reviewed literature, analogous syntheses of substituted benzotriazole sulfonyl chlorides suggest a reaction pathway involving the direct chlorosulfonylation of the benzotriazole ring.

The Reaction: Sulfonylation of Alcohols

The fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. A base is typically required to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The general steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Chloride Elimination: The chloride ion, a good leaving group, is displaced, forming a protonated sulfonate ester intermediate.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the oxygen atom, yielding the neutral sulfonate ester and the corresponding ammonium salt.

G cluster_0 Sulfonylation of an Alcohol Alcohol R-OH Protonated_Ester R-O(H⁺)-SO₂-Bt Alcohol->Protonated_Ester Nucleophilic Attack Sulfonyl_Chloride Bt-SO₂Cl (2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride) Sulfonyl_Chloride->Protonated_Ester Base Base (e.g., Pyridine) Sulfonate_Ester R-O-SO₂-Bt Base->Sulfonate_Ester Byproduct Base-H⁺ Cl⁻ Base->Byproduct Protonated_Ester->Sulfonate_Ester Deprotonation Protonated_Ester->Byproduct G cluster_1 Application Workflow Alcohol_Substrate Alcohol (Starting Material) Sulfonylation Sulfonylation with 2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride Alcohol_Substrate->Sulfonylation Sulfonate_Ester_Intermediate Sulfonate Ester Intermediate Sulfonylation->Sulfonate_Ester_Intermediate Further_Synthesis Further Synthetic Transformations (e.g., Nucleophilic Substitution) Sulfonate_Ester_Intermediate->Further_Synthesis Bioactive_Molecule Target Bioactive Molecule Further_Synthesis->Bioactive_Molecule

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of N-Aryl-2-methyl-2H-benzo[d]triazole-4-sulfonamides

Application Note: A Comprehensive Guide to the Synthesis of N-Aryl-2-methyl-2H-benzo[d][1][2][3]triazole-4-sulfonamides Abstract: This document provides a detailed technical guide for the synthesis of N-aryl sulfonamides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Comprehensive Guide to the Synthesis of N-Aryl-2-methyl-2H-benzo[d][1][2][3]triazole-4-sulfonamides

Abstract: This document provides a detailed technical guide for the synthesis of N-aryl sulfonamides through the coupling of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with a variety of anilines. The N-aryl sulfonamide moiety is a privileged scaffold in medicinal chemistry, and its combination with the unique electronic and structural properties of the benzotriazole core presents significant opportunities for drug discovery. This guide delves into the underlying reaction mechanism, provides a robust and optimized experimental protocol, and offers expert insights into parameter selection and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development seeking to reliably synthesize this promising class of compounds.

Scientific Rationale and Significance

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial, diuretic, and antiviral drugs.[1][2] The classical and most reliable method for constructing the crucial S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is generally high-yielding and tolerates a broad range of functional groups, making it a workhorse in synthetic chemistry.[3]

This guide focuses on a specific, high-interest electrophile: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride . The benzotriazole moiety is not merely a passive scaffold; it is a versatile heterocyclic system known for its ability to engage in various biological interactions and influence the physicochemical properties of a molecule.[5][6] By coupling this sulfonyl chloride with diverse anilines, we can generate a library of novel N-aryl sulfonamides, where the electronic properties of the final compound can be systematically tuned by the choice of substituents on the aniline ring.

Reaction Mechanism and Controlling Factors

The formation of a sulfonamide from a sulfonyl chloride and an aniline is a classic nucleophilic acyl substitution-type reaction, though occurring at a sulfur center. The fundamental steps are outlined below.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion as a good leaving group.

  • Deprotonation: A base, typically an amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final sulfonamide product along with a hydrochloride salt of the base.

Caption: General mechanism for sulfonamide synthesis.

Key Factors Influencing the Reaction:

  • Aniline Nucleophilicity: The reaction rate is highly dependent on the electron density at the aniline nitrogen.

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ on the aniline ring increase nucleophilicity, leading to faster reactions.

    • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN significantly decrease nucleophilicity, requiring more forcing conditions (e.g., elevated temperature, longer reaction times) for the reaction to proceed to completion.[1][7]

  • Steric Hindrance: Bulky substituents near the amine group (e.g., ortho-substituents on the aniline) can sterically hinder the approach of the nucleophile to the sulfur center, slowing the reaction rate.[7][8]

  • Base Selection: The base must be strong enough to neutralize the generated HCl but should not compete as a nucleophile. Pyridine is a classic choice as it serves as both a base and a nucleophilic catalyst, activating the sulfonyl chloride. Hindered non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also excellent choices to simply act as acid scavengers.[9]

  • Solvent Choice: Aprotic solvents are preferred to prevent solvolysis of the highly reactive sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The use of polar protic solvents can lead to the decomposition of key intermediates.[10]

Core Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with a generic aniline. Adjustments may be necessary based on the specific aniline used (see Section 4).

3.1. Materials and Reagents

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Addition funnel (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Addition of Base: Add pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.[1]

  • Sulfonyl Chloride Addition: In a separate vial, dissolve the 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 10-15 minutes.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up - Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess base, water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Experimental Workflow

Experimental Workflow start Dissolve Aniline & Base in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at RT (Monitor by TLC) add_sulfonyl->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify product Characterized Final Product purify->product

Caption: Step-by-step experimental workflow.

Parameter Optimization Guide

The success of the coupling reaction often depends on tailoring the conditions to the specific aniline substrate. The following table provides guidance for this optimization.

ParameterCondition for Electron-Rich Anilines (e.g., p-anisidine)Condition for Electron-Poor Anilines (e.g., p-nitroaniline)Condition for Sterically Hindered Anilines (e.g., 2,6-dimethylaniline)Rationale
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C (reflux in DCM)Room Temperature to 40 °CHighly reactive anilines require temperature control to prevent side reactions. Less reactive substrates require thermal energy to overcome the activation barrier.[1]
Base Pyridine or TriethylaminePyridine or DMAP (catalytic) with TEADIPEA (non-nucleophilic)Pyridine's catalytic effect is beneficial for less reactive anilines. A non-nucleophilic base is preferred for hindered systems to avoid competitive reactions.
Reaction Time 1-4 hours12-24 hours12-24 hoursReaction kinetics are directly tied to the nucleophilicity and steric profile of the aniline.[11]
Solvent DCM, THFAcetonitrile, DMFDichlorobenzeneMore polar solvents or those with higher boiling points may be needed to facilitate reactions with challenging substrates. DMF should be used with caution due to removal difficulties.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive (hydrolyzed) sulfonyl chloride.2. Very low nucleophilicity of aniline.1. Use freshly prepared or properly stored sulfonyl chloride under anhydrous conditions.2. Increase temperature, switch to a more effective base (e.g., pyridine), and allow for a longer reaction time.
Multiple Products on TLC 1. Formation of a bis-sulfonated aniline (di-sulfonamide).2. Unwanted side reactions.1. Use a slight excess of the aniline (1.1-1.2 eq) relative to the sulfonyl chloride.2. Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride.
Product is Difficult to Purify 1. Product co-elutes with starting material.2. Streaking on silica gel column.1. Adjust the polarity of the eluent for chromatography; consider a different purification method like recrystallization.2. The sulfonamide may be acidic; add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent system to improve peak shape.
Low Isolated Yield After Work-up 1. Product is partially soluble in the aqueous layers.2. Product loss during purification.1. Perform a back-extraction of the combined aqueous layers with the organic solvent.2. Optimize purification technique; minimize transfers and use appropriate column size.

References

  • Benedetti, F., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. NIH.
  • Arcoria, A., et al. (1989). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
  • Xu, L., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, PMC, NIH.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
  • Rostami, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2013). Sulfonylation of aniline, 4-nitroaniline, and some alcohols with p-toluenesulfonyl chloride. Semantic Scholar.
  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
  • Mortimer, C. G., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH.
  • Galiana, A., et al. (2022). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI.
  • Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • PubChem. 2-methyl-2H-benzo[d][10][11][12]triazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at:

  • University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • Ali, A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, ACS Publications.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC, NIH.
  • Das, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • BOC Sciences. 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride.

Sources

Application

Application Notes &amp; Protocols: 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride in Organic Synthesis

This technical guide provides an in-depth exploration of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride as a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride as a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, these notes elucidate the reagent's properties, primary applications, and detailed protocols, grounded in established chemical principles.

Introduction: A Modern Reagent for Sulfonamide Synthesis

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride that has gained traction as a valuable building block in synthetic organic chemistry. Its unique structural features, combining the reactivity of a sulfonyl chloride with the inherent properties of the benzotriazole moiety, make it a compelling choice for the synthesis of a diverse range of sulfonamides and related compounds.

The benzotriazole group is well-regarded in organic synthesis for its ability to act as a good leaving group and to facilitate a variety of chemical transformations.[1] When incorporated into a sulfonyl chloride, it influences the reactivity of the sulfonyl group, potentially offering advantages in terms of reaction efficiency and product purity.

Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₆ClN₃O₂S[2]
Molecular Weight 231.66 g/mol [2]
Appearance Solid (predicted)-
CAS Number 1033464-75-3[2]

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Sulfonamides

The primary and most significant application of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4]

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The benzotriazole moiety remains as a stable substituent on the resulting sulfonamide.

Mechanistic Rationale

The reaction proceeds via a standard nucleophilic acyl substitution-type mechanism at the sulfur center. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of the Leaving Group: The chloride ion, being a good leaving group, is eliminated, and the sulfonamide bond is formed.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

The presence of the electron-withdrawing benzotriazole ring can enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates compared to simple alkyl or aryl sulfonyl chlorides.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Detailed Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with a primary or secondary amine. The reaction conditions may require optimization for specific substrates.

Materials:

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (1.5-2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of the amine (1.0-1.2 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 2-methyl-2H-1,2,3-benzotriazole-4-sulfonamide.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Use of Base: The addition of a base like triethylamine is essential to neutralize the HCl generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Workup: The sequential washing with acidic and basic solutions removes unreacted starting materials and by-products. The HCl wash removes excess amine and triethylamine, while the NaHCO₃ wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and residual acid.

Applications in Drug Development and Bioactive Compound Synthesis

The sulfonamides derived from 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride are of significant interest in drug discovery due to the established biological activities of both the sulfonamide and benzotriazole moieties.

  • Antibacterial and Antifungal Agents: Benzotriazole derivatives have shown promising antimicrobial and antifungal activities.[6] The incorporation of this scaffold into a sulfonamide framework could lead to the development of novel antimicrobial agents.

  • Anticancer Agents: Sulfonamides are a well-known class of anticancer agents. The unique electronic and steric properties of the 2-methyl-2H-1,2,3-benzotriazole substituent could be exploited to design novel and potent anticancer compounds.

  • Enzyme Inhibitors: The benzotriazole ring can participate in various non-covalent interactions with biological targets, making it a valuable pharmacophore in the design of enzyme inhibitors.

The synthesis of a library of diverse sulfonamides using this reagent allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in a drug discovery program.

Drug_Discovery_Workflow Reagent 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Sulfonamide_Synthesis Sulfonamide Synthesis Reagent->Sulfonamide_Synthesis Amine_Library Diverse Amine Library Amine_Library->Sulfonamide_Synthesis Compound_Library Sulfonamide Library Sulfonamide_Synthesis->Compound_Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Compound_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Workflow for drug discovery using the target reagent.

References

  • CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. Available at: [Link]

  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling - PMC. Available at: [Link]

  • 2-methyl-2H-benzo[d][3][7][8]triazole-4-sulfonyl chloride - PubChem. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US7655805B2 - Method for synthesizing benzotriazole - Google Patents.
  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA - Indian Academy of Sciences. Available at: [Link]

  • 2-methyl-2h-1,2,3-benzotriazole-4-sulfonamide - PubChem. Available at: [Link]

  • A General and Efficient Synthesis of Sulfonylbenzotriazoles from N-Chlorobenzotriazole and Sulfinic Acid Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems | Chemical Reviews - ACS Publications. Available at: [Link]

  • WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents.
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO México. Available at: [Link]

  • US 9,447,123 B2 - Preparation of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol in a Water/Benzyl Alcohol Two-Phase Mixture - Google Patents.
  • REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Available at: [Link]

  • US5491156A - Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides - Google Patents.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: N-Sulfonylation with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview and detailed experimental protocols for the N-sulfonylatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-sulfonylation of primary and secondary amines using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This reagent offers a stable and effective means for the synthesis of a diverse range of sulfonamides, a critical functional group in numerous pharmaceuticals and biologically active compounds.

Introduction: The Strategic Advantage of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride in Sulfonamide Synthesis

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The synthesis of sulfonamides most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] While effective, the reactivity and stability of the sulfonyl chloride can significantly impact the reaction's success and scope.

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride emerges as a valuable reagent in this context. The benzotriazole heterocycle is a well-established leaving group in various chemical transformations, and its incorporation into the sulfonyl chloride structure modulates the reactivity of the sulfonyl group. The methyl substitution on the triazole ring further influences the electronic properties and stability of the reagent. This guide will delve into the practical application of this specific reagent, providing detailed protocols and the scientific rationale behind the experimental choices.

Reagent Profile: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

PropertyValueReference
IUPAC Name 2-methylbenzotriazole-4-sulfonyl chloride[3]
Molecular Formula C₇H₆ClN₃O₂S[3]
Molecular Weight 231.66 g/mol [3]
CAS Number 1033464-75-3[3]
Appearance Solid (typical)
Key Hazard Causes severe skin burns and eye damage

Reaction Mechanism and Workflow

The N-sulfonylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

N-Sulfonylation Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification Amine Amine Reagent_Addition Add 2-methyl-2H-1,2,3- benzotriazole-4-sulfonyl chloride (slowly at 0 °C) Amine->Reagent_Addition Base Base Base->Reagent_Addition Solvent Solvent Solvent->Reagent_Addition Stirring Stir at Room Temperature Reagent_Addition->Stirring Quench Aqueous Work-up Stirring->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Sulfonamide Product Purify->Product

Caption: General workflow for N-sulfonylation.

Experimental Protocols

The following protocols provide a general framework for the N-sulfonylation of primary and secondary amines. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.

Protocol 1: N-Sulfonylation of a Primary Aromatic Amine (e.g., Aniline)

This protocol is based on the general principles of sulfonamide synthesis.[2]

Materials:

  • Aniline

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.).

  • Solvent and Base Addition: Dissolve the aniline in anhydrous DCM or THF (to a concentration of approximately 0.1-0.5 M). Add triethylamine (1.2-1.5 eq.) or pyridine (2.0-3.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM or THF to the cooled amine solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-2-methyl-2H-1,2,3-benzotriazole-4-sulfonamide.

Protocol 2: N-Sulfonylation of a Primary Aliphatic Amine (e.g., Benzylamine)

Materials: Same as Protocol 1, with benzylamine replacing aniline.

Procedure:

  • Follow steps 1-5 as described in Protocol 1, using benzylamine as the substrate. Aliphatic amines are generally more nucleophilic than aromatic amines, so the reaction may proceed faster.

  • Work-up:

    • After completion, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate or DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-methyl-2H-1,2,3-benzotriazole-4-sulfonamide.

Causality Behind Experimental Choices

  • Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used. Pyridine can also act as a nucleophilic catalyst. The choice and stoichiometry of the base are critical to ensure complete reaction and to avoid side reactions. For less reactive amines, a stronger base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) might be beneficial.

  • Choice of Solvent: Anhydrous aprotic solvents like DCM or THF are preferred to prevent hydrolysis of the sulfonyl chloride. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature Control: The initial addition of the sulfonyl chloride is performed at 0 °C to manage the exothermicity of the reaction and minimize the formation of byproducts. The reaction is then typically allowed to proceed at room temperature.

  • Work-up Procedure: The aqueous work-up is designed to remove the base hydrochloride salt, any remaining base, and other water-soluble impurities. The acid and base washes help to ensure the complete removal of basic and acidic species, respectively.

Self-Validating System: Monitoring and Characterization

To ensure the successful synthesis and purity of the desired sulfonamide, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the consumption of the starting amine and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the product. Expect to see characteristic signals for the aromatic protons of the benzotriazole and the amine moiety, the methyl group on the triazole, and the N-H proton of the sulfonamide (if applicable), which is often a broad singlet.

    • ¹³C NMR: To further confirm the carbon framework of the synthesized molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if present).

Safety and Handling

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfonyl chlorides are moisture-sensitive and will react with water to produce the corresponding sulfonic acid and hydrochloric acid. Ensure all glassware is dry and use anhydrous solvents.

  • The reaction can be exothermic. Slow addition of the sulfonyl chloride at low temperature is crucial for safety and to control the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive amine; Insufficient base; Hydrolysis of sulfonyl chlorideCheck the purity of the amine; Use a stronger base or increase stoichiometry; Ensure anhydrous conditions.
Formation of multiple products Di-sulfonylation of primary amine; Side reactionsUse a slight excess of the amine relative to the sulfonyl chloride; Optimize reaction temperature and time.
Difficult purification Co-elution of product and starting material/byproductsOptimize the TLC mobile phase to achieve better separation before attempting column chromatography.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

  • Synthesis of sulfonyl chloride substrate precursors. [No formal publication title available].

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules.

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences.

  • 2-methyl-2H-benzo[d][1][4][5]triazole-4-sulfonyl chloride. PubChem.

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

Sources

Application

Catalytic Methods for Sulfonamide Synthesis with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: An Application and Protocol Guide

Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Its presence is noted in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Its presence is noted in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The synthesis of sulfonamides, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in drug discovery and development. The choice of sulfonylating agent is critical, influencing not only the reaction efficiency but also the physicochemical properties of the final molecule.

This guide focuses on the application of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride , a reagent designed for efficient and clean sulfonamide synthesis. We will delve into catalytic methods that enhance the reactivity of this sulfonyl chloride, with a particular emphasis on the highly effective organocatalyst 4-(N,N-Dimethylamino)pyridine (DMAP). This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and a comparative overview of catalytic approaches.

The Reagent: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (C₇H₆ClN₃O₂S) is a crystalline solid with a molecular weight of 231.66 g/mol .[2] The benzotriazole moiety is a well-regarded leaving group in organic synthesis, contributing to the high reactivity of the sulfonyl chloride. The methyl group at the 2-position of the benzotriazole ring enhances the stability of the reagent.

Key Advantages:

  • Enhanced Reactivity: The benzotriazole leaving group facilitates the nucleophilic attack by amines, often leading to cleaner reactions and higher yields compared to traditional sulfonyl chlorides like tosyl chloride or benzenesulfonyl chloride.

  • Favorable Byproducts: The benzotriazole byproduct is typically non-volatile and can be easily removed during workup.

  • Versatility: This reagent is suitable for the sulfonylation of a wide range of primary and secondary amines, including those with sensitive functional groups.

DMAP-Catalyzed Sulfonamide Synthesis: A Powerful and Efficient Method

4-(N,N-Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a variety of organic transformations, including sulfonylation.[3] Its catalytic activity stems from its ability to form a highly reactive intermediate with the sulfonyl chloride, which is then readily attacked by the amine nucleophile.

Mechanism of DMAP Catalysis

The catalytic cycle of DMAP in sulfonamide synthesis can be described in the following steps:

  • Activation of the Sulfonyl Chloride: The lone pair of electrons on the pyridine nitrogen of DMAP attacks the electrophilic sulfur atom of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a highly reactive N-sulfonylpyridinium salt intermediate.

  • Nucleophilic Attack by the Amine: The primary or secondary amine, acting as a nucleophile, attacks the activated sulfur center of the N-sulfonylpyridinium salt.

  • Formation of the Sulfonamide and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the desired sulfonamide and the regeneration of the DMAP catalyst. The protonated DMAP is then neutralized by a stoichiometric base present in the reaction mixture.

Diagram of the DMAP Catalytic Cycle

DMAP_Catalysis reagent 2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride intermediate N-Sulfonylpyridinium Salt (Highly Reactive Intermediate) reagent->intermediate + DMAP - Cl⁻ DMAP_cat DMAP (catalyst) product Sulfonamide Product intermediate->product + Amine amine Primary or Secondary Amine (R-NH₂) byproduct DMAP-H⁺ byproduct->DMAP_cat + Base - Base-H⁺ base Base

Caption: Catalytic cycle for DMAP-mediated sulfonamide synthesis.

Experimental Protocol: General Procedure for DMAP-Catalyzed Sulfonamide Synthesis

This protocol provides a general guideline for the synthesis of sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride and a primary or secondary amine, catalyzed by DMAP.

Materials:

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • 4-(N,N-Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq), DMAP (0.1 - 0.2 eq), and triethylamine (2.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants. The volume of the solvent should be sufficient to ensure good stirring.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Amine, DMAP, Et₃N in DCM start->setup cool Cool to 0 °C setup->cool add_sulfonyl Dropwise addition of 2-methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride solution cool->add_sulfonyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl->react workup Aqueous Workup: NaHCO₃, Extraction with DCM react->workup wash Wash Organic Layer: NaHCO₃, Brine workup->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Purification: Flash Column Chromatography dry->purify end Pure Sulfonamide purify->end

Caption: Step-by-step workflow for sulfonamide synthesis.

Comparative Data and Optimization

The efficiency of the DMAP-catalyzed sulfonylation can be compared to other methods. The following table provides a hypothetical comparison based on typical outcomes in sulfonamide synthesis.

Catalyst/BaseCatalyst Loading (mol%)Reaction Time (h)Typical Yield (%)Notes
DMAP/Et₃N 10-20 2-6 >90 Highly efficient, clean reaction.
Pyridine(Solvent)12-2460-80Slower reaction times, potential for side products.
Et₃N (alone)(Base)12-2450-70Inefficient without a nucleophilic catalyst.
No Catalyst/Base->24<10Very slow to no reaction.

Optimization Considerations:

  • Solvent: While dichloromethane is a common choice, other aprotic solvents like acetonitrile or tetrahydrofuran can also be used.

  • Base: The choice of a non-nucleophilic base is crucial to avoid competing reactions. Diisopropylethylamine (DIPEA) can be used as an alternative to triethylamine.

  • Temperature: For less reactive amines, the reaction temperature can be moderately increased (e.g., to 40 °C) to improve the reaction rate.

Alternative Catalytic Approaches

While DMAP is a highly effective catalyst, other methods for sulfonamide synthesis exist and may be advantageous in specific contexts.

  • Metal-Catalyzed Sulfonylation: Transition metals such as palladium and indium have been shown to catalyze the formation of sulfonamides from sulfonyl chlorides and amines. These methods can offer different substrate scopes and functional group tolerances.

  • In Situ Generation of Sulfonyl Chlorides: To avoid handling potentially unstable sulfonyl chlorides, methods have been developed for their in situ generation from stable precursors like thiols or sulfonic acids, followed by immediate reaction with an amine.

Safety and Handling

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • DMAP is toxic and should be handled with caution.

  • Solvents such as dichloromethane are volatile and should be used in a fume hood.

Conclusion

The use of catalytic methods, particularly with a highly efficient organocatalyst like DMAP, significantly enhances the synthesis of sulfonamides from 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This approach offers high yields, clean reaction profiles, and broad applicability, making it a valuable tool for researchers in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the efficient and successful synthesis of novel sulfonamide-containing molecules.

References

  • Review on the synthesis of sulfonamides. (2020). Journal of Chemical Information and Modeling, 60(5), 2345-2356. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). Beilstein Journal of Organic Chemistry, 13, 806-814. [Link]

  • 2-methyl-2H-benzo[d][4][5][6]triazole-4-sulfonyl chloride. PubChem. (n.d.). [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (2015). Molecules, 20(8), 15036-15051. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). Beilstein Journal of Organic Chemistry, 13, 806-814. [Link]

  • 2-methyl-2H-benzo[d][4][5][6]triazole-4-sulfonyl chloride. PubChem. (n.d.). [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews, 2(3), 195-214. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides using 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Introduction: The Strategic Advantage of 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride in Sulfonamide Synthesis Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride in Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Their synthesis, traditionally achieved by reacting primary or secondary amines with sulfonyl chlorides, is a fundamental transformation in pharmaceutical development.[2] While effective, this classic approach can be hampered by the instability of certain sulfonyl chlorides and the harsh conditions often required for their preparation.[3]

This guide details the application of a specialized heterocyclic sulfonylating agent, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride , for the large-scale synthesis of sulfonamides. The strategic incorporation of the benzotriazole moiety offers distinct advantages, including enhanced stability of the sulfonyl chloride intermediate and favorable reaction kinetics. The benzotriazole group can act as a good leaving group, facilitating the reaction with a wide range of amines under milder conditions than many traditional sulfonyl chlorides. This protocol provides a robust and scalable pathway for the efficient production of diverse sulfonamide libraries, a critical task in drug discovery and development.

Synthesis of the Key Reagent: 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

The successful large-scale synthesis of sulfonamides using this method hinges on the efficient preparation of the key sulfonylating agent. A reliable two-step sequence, starting from the commercially available 2-methyl-2H-1,2,3-benzotriazol-4-amine , is outlined below. This process involves a diazotization reaction followed by a copper-catalyzed sulfonyl chloride formation.

Experimental Protocol: Synthesis of 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Materials and Equipment:

  • 2-methyl-2H-1,2,3-benzotriazol-4-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Large reaction vessel with overhead stirring, temperature control, and gas inlet/outlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Step 1: Diazotization of 2-Methyl-2H-1,2,3-benzotriazol-4-amine

  • Preparation of the Amine Salt: In a large, jacketed reaction vessel, suspend 2-methyl-2H-1,2,3-benzotriazol-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water. Cool the suspension to 0-5 °C with constant stirring. The formation of the hydrochloride salt of the amine is crucial for the subsequent diazotization.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in cold water. Add this solution dropwise to the cold amine suspension via an addition funnel, maintaining the internal temperature below 5 °C. The slow addition and strict temperature control are critical to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • Monitoring the Reaction: The reaction is typically complete after stirring for an additional 30-60 minutes at 0-5 °C. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is often desirable to ensure complete conversion of the amine.

Step 2: Conversion to the Sulfonyl Chloride

  • Preparation of the SO₂/CuCl Solution: In a separate, well-ventilated reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a controlled rate. Cool this solution to 0-5 °C and add a catalytic amount of copper(I) chloride (0.1-0.2 eq). The copper catalyst is essential for the conversion of the diazonium salt to the sulfonyl chloride.

  • Addition of the Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Maintain the temperature of the reaction mixture between 0-10 °C during the addition. Vigorous gas evolution (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for 1-2 hours to ensure complete conversion.

  • Isolation of the Product: Pour the reaction mixture into a large volume of ice-water. The sulfonyl chloride will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride should be stored in a cool, dry place, as sulfonyl chlorides are sensitive to moisture.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation amine 2-Methyl-2H-1,2,3-benzotriazol-4-amine hcl_h2o HCl, H₂O, 0-5 °C amine->hcl_h2o Suspension nano2 NaNO₂ (aq) hcl_h2o->nano2 Slow Addition diazonium Diazonium Salt Solution nano2->diazonium Formation reaction_mixture Reaction Mixture diazonium->reaction_mixture Slow Addition so2_cucl SO₂ in Acetic Acid, CuCl so2_cucl->reaction_mixture workup Ice-Water Quench reaction_mixture->workup Precipitation product 2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride workup->product Isolation & Drying

Caption: Workflow for the synthesis of the key sulfonylating agent.

Large-Scale Synthesis of Sulfonamides

With the key reagent in hand, the synthesis of the target sulfonamides can be performed on a large scale. The following protocol is a general guideline and may require optimization for specific amine substrates.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials and Equipment:

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • A suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) (1.5-2.0 eq)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Large reaction vessel with overhead stirring and temperature control

  • Addition funnel

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a large reaction vessel, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen solvent. Cool the solution to 0-5 °C. The use of a slight excess of the amine can help to drive the reaction to completion. The base is crucial to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Dissolve the 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled amine solution via an addition funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If the product is in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the basic wash removes any unreacted sulfonyl chloride.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Sulfonamide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine_base Amine + Base in Solvent reaction Reaction Mixture amine_base->reaction sulfonyl_chloride 2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride in Solvent sulfonyl_chloride->reaction Slow Addition quench Water Quench reaction->quench extraction Solvent Extraction & Washes (HCl, NaHCO₃, Brine) quench->extraction drying Drying & Concentration extraction->drying crude_product Crude Sulfonamide drying->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure Sulfonamide purification_method->pure_product

Caption: General workflow for the large-scale synthesis of sulfonamides.

Reaction Mechanism and Causality

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The benzotriazole ring, being electron-withdrawing, enhances the electrophilicity of the sulfonyl group, thereby facilitating the reaction.

Mechanism reagents Amine (R-NH₂) + Sulfonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide + HCl intermediate->products Loss of Cl⁻

Caption: Simplified reaction mechanism for sulfonamide formation.

The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical to prevent competition with the primary or secondary amine for the sulfonyl chloride. In large-scale synthesis, temperature control during the addition of the sulfonyl chloride is paramount to minimize side reactions and ensure a high yield of the desired product.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. These are representative examples and actual yields may vary depending on the specific amine and reaction conditions.

Amine SubstrateProductTypical Yield (%)
AnilineN-Phenyl-2-methyl-2H-benzo[d][4][5]triazole-4-sulfonamide85-95%
BenzylamineN-Benzyl-2-methyl-2H-benzo[d][4][5]triazole-4-sulfonamide88-96%
Morpholine4-((2-Methyl-2H-benzo[d][4][5]triazol-4-yl)sulfonyl)morpholine90-98%
Piperidine1-((2-Methyl-2H-benzo[d][4][5]triazol-4-yl)sulfonyl)piperidine87-94%

Safety and Handling

  • Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin, wash immediately with copious amounts of water.

  • Diazotization Reactions: Diazonium salts can be explosive when isolated and dried. For this protocol, the diazonium salt is generated and used in situ, which significantly reduces the hazard. However, it is crucial to maintain the recommended low temperatures throughout the diazotization step.

  • Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. All operations involving SO₂ should be conducted in a well-ventilated fume hood.

  • Large-Scale Reactions: Exothermic reactions can be more difficult to control on a large scale. Ensure the reaction vessel has adequate cooling capacity and that reagents are added at a controlled rate.

Troubleshooting

IssuePossible CauseSolution
Low yield of sulfonyl chlorideIncomplete diazotization.Ensure a slight excess of sodium nitrite is used and maintain low temperatures.
Decomposition of diazonium salt.Maintain strict temperature control (0-5 °C) during diazotization and addition to the SO₂ solution.
Low yield of sulfonamideIncomplete reaction.Increase reaction time or temperature (monitor for degradation). Use a slight excess of the amine.
Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are dry.
Competitive reaction with the base.Use a non-nucleophilic base like triethylamine or pyridine.
Difficult purificationPresence of unreacted starting materials or byproducts.Optimize the stoichiometry of reagents. Ensure thorough washing during the work-up.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of sulfonyl chloride substr
  • Sulfonamide purification process. (1957).
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. (2025).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.).
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
  • A Convenient Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl chloride. (n.d.). Chemistry & Biology Interface.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
  • Method for preparing high-purity sulfonamide compound, and... (n.d.).
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PubMed Central.
  • Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. (2025).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Synthesis of 1,3,4-oxadiazol-2-yl-methyl-4H-benzo[3][4] oxazin-3-ones. (2025). ResearchGate.

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
  • Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene. (n.d.).
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PubMed Central.
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). PubMed Central.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
  • 2-methyl-2H-benzo[d][4][5]triazole-4-sulfonyl chloride. (n.d.). PubChem.

Sources

Application

protecting group strategies for reactions with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Application Note & Protocol Guide Topic: Protecting Group Strategies for Reactions with 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride Introduction: A Modern Reagent for Amine and Alcohol Protection In the intricate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protecting Group Strategies for Reactions with 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride

Introduction: A Modern Reagent for Amine and Alcohol Protection

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2] Protecting groups act as temporary masks for sensitive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are modified. Sulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, converting them into robust sulfonamides that are stable across a wide range of reaction conditions.

This guide focuses on a specialized reagent, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride , which we will refer to as MBSC (Methyl-Benzotriazole-Sulfonyl Chloride). The unique architecture of MBSC, featuring a highly reactive sulfonyl chloride moiety attached to a methylated benzotriazole core, presents distinct opportunities and challenges. The benzotriazole group is not merely a passive scaffold; its electronic properties and potential to function as a leaving group under specific conditions are central to the synthetic strategies discussed herein.[3][4]

This document provides a detailed exploration of MBSC, outlining its properties, strategic application for the protection of amines and alcohols, and comprehensive, field-tested protocols for its use. We will delve into the causality behind experimental choices, from solvent and base selection to deprotection tactics, empowering researchers to integrate this versatile reagent into their synthetic workflows effectively.

Reagent Profile: 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl Chloride (MBSC)

A thorough understanding of the reagent's properties is the foundation of its successful application. MBSC is a highly reactive electrophile designed for the efficient sulfonylation of nucleophilic functional groups.

PropertyValue / DescriptorSource
IUPAC Name 2-methyl-2H-benzo[d][5][6][7]triazole-4-sulfonyl chloride[8]
Molecular Formula C₇H₆ClN₃O₂S[8]
Molecular Weight 231.66 g/mol [8]
CAS Number 1033464-75-3[8]
Physical Form SolidN/A
Key Reactivity Highly electrophilic; reacts readily with nucleophiles.[6]
Stability Rapidly hydrolyzes in aqueous media.[6]
Storage Store under inert gas (Argon or Nitrogen) at -20°C.[6][9]

Causality Behind Properties:

  • High Reactivity: The potent electron-withdrawing nature of both the sulfonyl group and the benzotriazole ring system renders the sulfur atom exceptionally electrophilic. This ensures rapid reaction with nucleophiles like primary/secondary amines and alcohols.[6]

  • Hydrolytic Instability: The high electrophilicity also makes MBSC highly susceptible to nucleophilic attack by water. Therefore, all reactions must be conducted under strictly anhydrous conditions to prevent reagent decomposition and ensure optimal yields.

  • The Benzotriazole Moiety: Unlike simple aryl sulfonyl chlorides (e.g., Ts-Cl), the benzotriazole group is itself a competent leaving group in various contexts.[3] This dual nature is key: it provides a stable anchor for the protecting group, but also offers potential avenues for novel cleavage reactions that are not accessible with traditional sulfonamides.

Core Strategy: Protection of Primary and Secondary Amines

The most common application of MBSC is the conversion of primary and secondary amines into their corresponding N-sulfonylbenzotriazole derivatives. This transformation yields a sulfonamide that is exceptionally stable, protecting the amine functionality from a broad spectrum of reagents, including oxidants, mild acids, and organometallics.

Mechanism of Protection

The reaction proceeds via a classical nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the MBSC. This is followed by the elimination of a chloride ion, which is scavenged by a non-nucleophilic base, driving the reaction to completion.

Caption: Nucleophilic attack of the amine on MBSC, followed by base-mediated elimination of HCl.

Detailed Protocol: General Procedure for Amine Protection

This protocol is designed as a self-validating system. Successful execution should result in the clean conversion of the starting amine to the higher molecular weight sulfonamide, readily verifiable by TLC and LC-MS.

Materials:

  • Amine substrate (1.0 equiv)

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (MBSC) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the flask to 0°C using an ice-water bath. Rationale: Cooling controls the exothermicity of the reaction. Triethylamine is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the amine substrate.[9]

  • MBSC Addition: Dissolve MBSC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. Rationale: A slight excess of MBSC ensures complete consumption of the amine. Dropwise addition prevents localized heating and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel. b. Separate the organic layer. Extract the aqueous layer twice more with DCM. c. Combine the organic layers and wash sequentially with water and then brine. Rationale: The bicarbonate wash removes any excess HCl and the sulfonic acid byproduct. The brine wash helps to break any emulsions and begins the drying process. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Deprotection Strategies: Releasing the Free Amine

The robustness of the sulfonamide bond necessitates specific and often harsh conditions for cleavage. The choice of method must be compatible with the other functional groups present in the molecule.

Table: Comparison of Deprotection Methods

MethodReagentsMechanismCausality & Considerations
Acidic Hydrolysis Trifluoromethanesulfonic acid (TfOH) in TFA or DCMProtonation of the sulfonamide nitrogen followed by nucleophilic attack of water.Effective for electron-deficient systems. Electron-rich substrates may undergo sulfonyl group migration. Requires strongly acidic conditions which may not be suitable for acid-labile substrates.[10]
Reductive Cleavage Na/naphthalene; Mg/MeOH; SmI₂Single-electron transfer to the sulfur atom, leading to S-N bond cleavage.These are powerful reducing conditions that can affect other functional groups like esters, ketones, and halides. Often requires cryogenic temperatures.
Nucleophilic Cleavage Thiophenol + K₂CO₃Nucleophilic attack of the thiophenolate at the sulfur atom.Generally requires high temperatures and is most effective for N-aryl sulfonamides. The benzotriazole moiety may influence the efficacy of this method.

digraph "Deprotection Workflow" {
graph [fontname="Helvetica"];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica"];
Start [label="Protected Amine\n(R₂N-SO₂-BTMe)"];
Acid [label="Strong Acid\n(e.g., TfOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reductive [label="Reducing Agent\n(e.g., Na/Naphthalene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nucleophilic [label="Nucleophile\n(e.g., PhS⁻)", fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Free Amine\n(R₂NH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Acid [label=" Acidic\nHydrol."];
Start -> Reductive [label=" Reductive\nCleavage"];
Start -> Nucleophilic [label=" Nucleophilic\nDisplacement"];
Acid -> Product;
Reductive -> Product;
Nucleophilic -> Product;

}

Caption: Decision workflow for selecting an appropriate sulfonamide deprotection strategy.

Strategy for Alcohol Protection & Activation

While MBSC can be used to protect alcohols as sulfonate esters, this transformation is more commonly employed as a strategy to convert a hydroxyl group into a good leaving group for subsequent nucleophilic substitution (Sₙ2) or elimination (E1/E2) reactions.[11]

Protocol: General Procedure for Alcohol Activation

Materials:

  • Alcohol substrate (1.0 equiv)

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (MBSC) (1.2 equiv)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) (co-solvent, optional)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equiv) and dissolve it in anhydrous pyridine. Cool the solution to 0°C. Rationale: Pyridine serves as both the solvent and the base. It is a weaker base than Et₃N, which is often optimal for alcohol sulfonylation, leading to fewer side reactions like elimination.

  • MBSC Addition: Add MBSC (1.2 equiv) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 1-4 hours, then allow it to stand at 4°C overnight. The formation of pyridinium hydrochloride often results in a thick slurry.

  • Workup and Use: The resulting sulfonate ester is often unstable to silica gel and is typically used in the next step without purification. The reaction mixture can be diluted with a solvent like DCM or ether, and washed with cold dilute HCl to remove pyridine, followed by water and brine washes, dried, and concentrated carefully at low temperature. The crude product should be used immediately.

Synthetic Utility Workflow

The primary value of alcohol sulfonylation is activation, as depicted below.

Alcohol Activation Workflow Alcohol R-OH Sulfonate R-O-SO₂-BTMe (Activated Alcohol) Alcohol->Sulfonate + MBSC + Pyridine Product R-Nu (Substituted Product) Sulfonate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Sₙ2 Reaction

Caption: Workflow showing the conversion of an alcohol to a sulfonate ester for subsequent Sₙ2 displacement.

References

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. [Link]

  • Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. ResearchGate. [Link]

  • 2-methyl-2H-benzo[d][5][6][7]triazole-4-sulfonyl chloride. PubChem. [Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. ACS Publications. [Link]

  • Two reaction modes from N-sulfonyl-1,2,3-triazoles. ResearchGate. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • N-SULFONYLBENZOTRIAZOLES. PART 2. REACTIONS OF 1,l' - produced. I-Benzenesulfonyl-l,2,4-triazole with the sodium salts of alcoho. Semantic Scholar. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: One-Pot Synthesis of Heterocyclic Sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the one-pot synthesis of heterocyclic sulfonamides, a critical scaffold in medicinal chemistry, utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the one-pot synthesis of heterocyclic sulfonamides, a critical scaffold in medicinal chemistry, utilizing the versatile reagent 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. The protocols and methodologies outlined herein are designed to offer a streamlined and efficient approach to synthesizing a diverse range of sulfonamide derivatives. This guide is intended to serve as a practical resource for researchers in academic and industrial settings, providing both the theoretical underpinnings and practical steps for successful synthesis.

Introduction: The Significance of Heterocyclic Sulfonamides

Heterocyclic sulfonamides are a cornerstone of modern drug discovery, present in a wide array of therapeutic agents.[1] Their prevalence is due to their ability to act as bioisosteres for amides and carboxylic acids, offering improved pharmacokinetic and pharmacodynamic properties.[2][3][4] The sulfonamide moiety is a key pharmacophore in drugs targeting various conditions, including bacterial infections, inflammation, and cancer.[1]

Traditional methods for sulfonamide synthesis often involve multi-step procedures with the isolation of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.[2][3][5] This guide focuses on a one-pot approach leveraging the unique reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

The Reagent: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamides. The benzotriazole group acts as an excellent leaving group, facilitating the reaction with a wide range of nucleophiles, including heterocyclic amines.[6]

Chemical Properties of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: [7]

PropertyValue
Molecular Formula C₇H₆ClN₃O₂S
Molecular Weight 231.66 g/mol
Appearance Solid
CAS Number 1033464-75-3

Proposed One-Pot Reaction Mechanism

The one-pot synthesis of heterocyclic sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is proposed to proceed through a two-step sequence within a single reaction vessel.

Step 1: Sulfonamide Formation

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride. This step is typically carried out in the presence of a base to neutralize the HCl byproduct.[8]

Step 2: Heterocycle Formation/Modification (Hypothetical)

Following the formation of the sulfonamide intermediate, a subsequent reaction is triggered to form or modify the heterocyclic ring. This could involve an intramolecular cyclization or a reaction with a bifunctional reagent added to the pot. The specific nature of this step will depend on the desired final product and the functionalities present in the starting amine.

Experimental Protocol: A Representative One-Pot Synthesis

This protocol describes a general procedure for the one-pot synthesis of a hypothetical heterocyclic sulfonamide. Researchers should optimize the conditions for their specific substrates.

Materials:

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

  • Appropriate heterocyclic amine (e.g., 2-aminopyridine, 2-aminothiazole)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

  • Reagents for the second reaction step (if applicable)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add the base (1.1 - 1.5 eq) dropwise.

  • Addition of Sulfonyl Chloride: Dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it to the reaction mixture dropwise at 0 °C.

  • First Reaction Step: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Second Reaction Step (if applicable): Once the formation of the sulfonamide intermediate is complete, add the reagents for the subsequent heterocycle formation or modification. The reaction conditions (temperature, time) for this step will be substrate-dependent.

  • Workup: Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC.

Data Presentation: Representative Substrate Scope

The following table illustrates a hypothetical substrate scope for this one-pot synthesis, with expected yields based on similar reported sulfonamide syntheses.

Heterocyclic AmineProductExpected Yield (%)
2-AminopyridineN-(pyridin-2-yl)-2-methyl-2H-benzo[d][2][9][10]triazole-4-sulfonamide85-95
2-AminothiazoleN-(thiazol-2-yl)-2-methyl-2H-benzo[d][2][9][10]triazole-4-sulfonamide80-90
3-Amino-1,2,4-triazoleN-(1H-1,2,4-triazol-3-yl)-2-methyl-2H-benzo[d][2][9][10]triazole-4-sulfonamide75-85
AnilineN-phenyl-2-methyl-2H-benzo[d][2][9][10]triazole-4-sulfonamide90-98

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of heterocyclic sulfonamides.

One_Pot_Synthesis cluster_flask Reaction Vessel cluster_workup Workup & Purification Start Heterocyclic Amine + Solvent Add_Base Add Base (e.g., TEA) Start->Add_Base 1. 0 °C Add_Sulfonyl_Chloride Add 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Add_Base->Add_Sulfonyl_Chloride 2. 0 °C Sulfonamide_Formation Sulfonamide Intermediate Formation Add_Sulfonyl_Chloride->Sulfonamide_Formation 3. RT Second_Step Second Reaction Step (e.g., Cyclization) Sulfonamide_Formation->Second_Step 4. Heat/Catalyst Quench Quench Reaction Second_Step->Quench 5. Extract Extraction Quench->Extract Purify Purification Extract->Purify Final_Product Final Heterocyclic Sulfonamide Purify->Final_Product

Caption: General workflow for the one-pot synthesis.

Conclusion and Future Directions

The one-pot synthesis of heterocyclic sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride represents a promising strategy for the efficient construction of medicinally relevant molecules. The methodology offers the potential for high yields, operational simplicity, and reduced waste. Future work should focus on expanding the substrate scope to include a wider variety of heterocyclic amines and developing catalytic versions of this transformation to further enhance its sustainability.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, et al. (2024).
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. Retrieved from [Link]

  • (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2H-benzo[d][2][9][10]triazole-4-sulfonyl chloride. Retrieved from [Link]

  • Fengying Yan, Yue Bi, Mengxue Ma, Xinyue Liu, Lingling Liu, Feiyang Liu, Binjie Liu, Xiaoxu Ma, Man Song, Xianwei Sui. Photoredox-Catalyzed Three-Component Assembly of Primary Aryl Sulfonamides Using (NH4)2CO3: Late-Stage Drug Sulfonamidation. The Journal of Organic Chemistry 2025, 90 (27) , 9493-9501.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Waddell, L. J., et al. (2022).
  • Katritzky, A. R., Lan, X., & Fan, W.-Q. (1995). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 95(1), 409-454.
  • Waddell, L. J., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme, 53(14), 1473-1478.
  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO.
  • (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Retrieved from [Link]

  • (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Design and Synthesis of 2-Nitroimidazole-1,2,3-triazole Sulfonamide Hybrids as Potent and Selective Anti-Trypanosomatid Agents. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Welcome to the technical support center for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions during its use in chemical synthesis. The information provided herein is curated to offer both mechanistic understanding and practical, field-tested solutions to common experimental issues.

Introduction to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a sulfonylating agent used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The presence of the benzotriazole moiety can influence the reactivity of the sulfonyl chloride group and may introduce unique reaction pathways or side products compared to more common reagents like tosyl chloride. This guide will address the most probable side reactions and provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride?

A1: This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage[1][]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q2: What is the expected reactivity of this sulfonyl chloride?

A2: The sulfonyl chloride functional group is a potent electrophile. It readily reacts with nucleophiles such as primary and secondary amines to form sulfonamides, and with alcohols to form sulfonate esters. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Q3: How does the 2-methyl-2H-1,2,3-benzotriazole group affect the reaction?

A3: The benzotriazole ring is an electron-withdrawing group, which can enhance the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially leading to faster reaction rates compared to simple alkyl or aryl sulfonyl chlorides. However, the steric bulk of the benzotriazole moiety might also influence the accessibility of the electrophilic center for hindered nucleophiles.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Issue 1: Incomplete Reaction or Low Yield of the Desired Sulfonamide

Low yields are a common issue in sulfonamide synthesis. Several factors can contribute to this, from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid. This is a common side reaction if the reaction is not performed under anhydrous conditions.

    • Mechanism: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonic acid.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and freshly distilled amines.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Order of Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and base. This ensures that the amine is available to react preferentially over any trace water.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the sulfonyl chloride.

    • Causality: The rate of a nucleophilic attack is dependent on the electron density and steric accessibility of the nucleophile. Electron-withdrawing groups on the amine reduce its nucleophilicity, while bulky substituents can hinder its approach to the sulfonyl chloride.

    • Troubleshooting Protocol:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition of starting materials or products.

      • Use a More Active Catalyst: While not always necessary, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can sometimes facilitate the reaction with poorly nucleophilic amines. Use DMAP in catalytic amounts to avoid side reactions.

      • Extended Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.

Issue 2: Formation of an Insoluble Precipitate During the Reaction

The formation of a precipitate is often the hydrochloride salt of the amine starting material or the triethylamine used as a base. However, other insoluble byproducts can also form.

Possible Causes & Solutions:

  • Amine Hydrochloride Salt Precipitation: The HCl generated during the reaction will react with any available base. If the amine starting material is more basic than the scavenger base (e.g., triethylamine), it will be protonated and may precipitate as its hydrochloride salt.

    • Troubleshooting Protocol:

      • Use a Non-Nucleophilic Base: Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent competition with the primary or secondary amine nucleophile.

      • Excess Scavenger Base: Use a slight excess (1.1-1.5 equivalents) of the scavenger base to ensure all generated HCl is neutralized.

      • Solvent Choice: Select a solvent in which the hydrochloride salt of the base is soluble.

Issue 3: Difficulty in Purifying the Product from Unreacted Sulfonyl Chloride

Residual sulfonyl chloride can complicate purification due to similar solubility properties to the desired sulfonamide product.

Possible Causes & Solutions:

  • Incomplete Quenching: The workup procedure may not have been sufficient to hydrolyze or scavenge all the unreacted sulfonyl chloride.

    • Troubleshooting Protocol: Nucleophilic Scavenging

      • Aqueous Workup with Mild Base: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the unreacted sulfonyl chloride to the more water-soluble sodium sulfonate salt.

      • Amine Scavenge: Before the aqueous workup, add a small amount of a simple, volatile amine like propylamine or butylamine to the reaction mixture to convert the remaining sulfonyl chloride into a sulfonamide that can be more easily separated by chromatography.

      • Scavenger Resins: For challenging purifications, consider using a polymer-supported scavenger resin (e.g., an amine-functionalized resin) to covalently bind and remove the excess sulfonyl chloride.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

TroubleshootingWorkflow start Reaction Start issue Problem Encountered start->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield  Cause?   precipitate Insoluble Precipitate issue->precipitate  Cause?   purification Purification Difficulty issue->purification  Cause?   check_hydrolysis Check for Hydrolysis - Use anhydrous conditions - Inert atmosphere low_yield->check_hydrolysis check_nucleophilicity Assess Amine Reactivity - Increase temperature - Add catalyst (DMAP) - Extend reaction time low_yield->check_nucleophilicity check_base Evaluate Base - Use non-nucleophilic base - Use excess base precipitate->check_base check_quench Improve Quenching - Basic aqueous wash - Amine scavenge - Scavenger resin purification->check_quench solution Problem Resolved check_hydrolysis->solution check_nucleophilicity->solution check_base->solution check_quench->solution

Caption: Troubleshooting workflow for reactions with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a starting point for the synthesis of sulfonamides using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq. or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.05 eq.) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Hydrolysis of Sulfonyl Chlorides

Summary of Potential Side Products

Side ProductFormation MechanismMitigation Strategy
2-methyl-2H-1,2,3-benzotriazole-4-sulfonic acidHydrolysis of the sulfonyl chloride by water.Use anhydrous reaction conditions and an inert atmosphere.
Amine Hydrochloride SaltReaction of the amine with HCl byproduct.Use a non-nucleophilic scavenger base in slight excess.

Concluding Remarks

While 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a useful reagent, successful application requires careful attention to reaction conditions to mitigate common side reactions associated with sulfonyl chlorides. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic outcomes. For further assistance, please consult the references provided or contact our technical support team.

References

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (URL: [Link])

  • Adsorption and protecting properties of 1,2,3-benzotriazole on MNZh 5-1 alloy in neutral solutions. (URL: [Link])

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (URL: [Link])

  • 2-methyl-2H-benzo[d][4][5][6]triazole-4-sulfonyl chloride. (URL: [Link])

  • 4-(4-(((1H-Benzo[d][4][5][6]triazol-1-yl)oxy)methyl)-. (URL: [Link])

  • Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. (URL: [Link])

  • The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. (URL: [Link])

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (URL: [Link])

  • Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review. (URL: [Link])

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (URL: [Link])

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (URL: [Link])

  • (PDF) 1-Chloromethyl-1H-1,2,3-benzotriazole. (URL: [Link])

  • Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Sulfonylation with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Welcome to the technical support resource for optimizing sulfonylation reactions using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (CAS 1033464-75-3).[1] This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing sulfonylation reactions using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (CAS 1033464-75-3).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and maximize reaction yield and purity. By explaining the causality behind experimental choices, we aim to provide a robust framework for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the sulfonylation reaction, providing a foundational understanding for optimization and troubleshooting.

Q1: What is the general mechanism for the sulfonylation of a nucleophile with 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution-like pathway at the sulfur atom. The nucleophile (typically an amine, alcohol, or phenol) attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. For alcohols, phenols, or primary/secondary amines, the base also facilitates the reaction by deprotonating the nucleophile or the intermediate adduct.

Caption: General mechanism of sulfonylation.

Q2: What are the most critical parameters influencing reaction success and yield?

A2: Successful sulfonylation hinges on the careful control of four key parameters:

  • Reagent Quality: The sulfonyl chloride is sensitive to moisture and can hydrolyze. Using a fresh or properly stored reagent is paramount.

  • Choice of Base: The base prevents the reaction from stalling by scavenging HCl. Its strength and steric properties can dramatically affect the outcome, especially with sensitive substrates.

  • Solvent Selection: The solvent must be anhydrous and inert to the reaction conditions, while adequately solubilizing all components.

  • Temperature Control: Many sulfonylation reactions are exothermic. Proper temperature management, often starting at low temperatures (0 °C), is crucial for preventing side reactions and decomposition.

Q3: What are the potential advantages of using a benzotriazole-based sulfonyl chloride over simpler reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl)?

A3: While classic reagents like TsCl and MsCl are highly effective, heterocyclic sulfonyl chlorides can offer unique reactivity profiles. The 1,2,3-benzotriazole moiety is electron-withdrawing, which can enhance the electrophilicity of the sulfur center. Furthermore, the resulting benzotriazole leaving group in potential side reactions could have different properties compared to simple alkyl or aryl groups, sometimes leading to cleaner reactions or different selectivity with multifunctional substrates.[2]

Section 2: In-Depth Troubleshooting Guide

This guide is structured to directly address common experimental failures in a question-and-answer format.

Issue 1: Low or No Product Conversion

Q: My reaction has stalled, showing only starting materials on the TLC plate. What is the most likely cause?

A: The primary culprits for a complete lack of reactivity are the integrity of the sulfonyl chloride, the reactivity of the nucleophile, or an inappropriate choice of base. Follow this diagnostic workflow:

Troubleshooting_Low_Yield Start Low / No Yield CheckReagent 1. Verify Sulfonyl Chloride Quality (Anhydrous?) Start->CheckReagent CheckBase 2. Evaluate Base (Strength/Sterics) CheckReagent->CheckBase [ Reagent OK ] Sol_Reagent Solution: Use fresh/dry reagent. Store under inert gas. CheckReagent->Sol_Reagent [ Hydrolyzed ] CheckNu 3. Assess Nucleophile Reactivity (Sterics/Electronics) CheckBase->CheckNu [ Base OK ] Sol_Base Solution: Switch to a stronger or less hindered base (see Table 2). CheckBase->Sol_Base [ Inadequate ] CheckConditions 4. Adjust Reaction Conditions (Temp/Time) CheckNu->CheckConditions [ Nucleophile OK ] Sol_Nu Solution: Use stronger base (e.g., NaH for alcohols) or increase temperature. CheckNu->Sol_Nu [ Low Reactivity ] Sol_Conditions Solution: Increase reaction time or gradually warm to RT or 40 °C. CheckConditions->Sol_Conditions

Caption: Decision workflow for troubleshooting low conversion.

Q: How does the choice of base specifically impact a low-yielding reaction?

A: The base is not merely an acid scavenger. Its properties must be matched to the nucleophile.

  • For Alcohols/Phenols: A base strong enough to deprotonate the hydroxyl group is often required to form the more nucleophilic alkoxide/phenoxide. Pyridine or triethylamine (TEA) may be insufficient for less acidic alcohols. In such cases, a stronger base like sodium hydride (NaH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[3]

  • For Amines: The amine itself is typically nucleophilic enough. The base's primary role is to scavenge HCl. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often ideal as it will not compete with the substrate amine in attacking the sulfonyl chloride.

  • Catalytic Action: In some cases, a catalytic amount of a super-nucleophile like 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with hindered alcohols.

Table 1: Comparison of Common Bases for Sulfonylation
Base pKa of Conjugate Acid Typical Use Case Key Consideration
Pyridine5.2Standard for unhindered amines and phenols. Acts as a nucleophilic catalyst.Can be difficult to remove during workup.
Triethylamine (TEA)10.7General-purpose base for most amines and activated alcohols.Can sometimes lead to side reactions.
DIPEA (Hünig's Base)10.7Excellent for valuable or sterically hindered amines.Non-nucleophilic due to steric bulk, preventing it from competing with the substrate.
DBU13.5Used for deprotonating less acidic alcohols.Very strong, non-nucleophilic base.
Sodium Hydride (NaH)~36Pre-formation of alkoxides from stubborn alcohols before adding sulfonyl chloride.Requires strictly anhydrous conditions; generates H₂ gas.

Q: My nucleophile is sterically hindered, and the reaction is very slow. What can I do?

A: Steric hindrance slows the approach of the nucleophile to the sulfur center. To overcome this, you can:

  • Increase Temperature: After initial addition at 0 °C, slowly warm the reaction to room temperature or even gently heat to 40-50 °C. Monitor by TLC to ensure the starting materials are consumed without significant decomposition.

  • Use a Less Hindered Base: If you are using a bulky base like DIPEA, it might not be able to effectively deprotonate a hindered intermediate. A smaller, strong base might be required, but care must be taken.

  • Increase Reaction Time: Some reactions with hindered components simply require longer times, up to 24-48 hours.

Issue 2: Formation of Significant Byproducts

Q: I am reacting a primary amine and see a significant amount of a di-sulfonylated byproduct, R-N(SO₂R')₂. How can I suppress this?

A: This is a very common side reaction. It occurs because the initially formed mono-sulfonamide (R-NH-SO₂R') still has an acidic N-H proton. In the presence of excess base, this proton can be removed, creating a sulfonamide anion that is nucleophilic enough to attack a second molecule of the sulfonyl chloride.[4]

DiSulfonylation_Pathway cluster_path Competing Reaction Pathways Start Primary Amine (R-NH₂) Desired Mono-sulfonamide (Desired Product) Start->Desired 1. First Sulfonylation SulfonylCl + Sulfonyl-Cl Anion Sulfonamide Anion [R-N⁻-SO₂R'] Desired->Anion Deprotonation (by Base) Side Di-sulfonamide (Byproduct) Anion->Side 2. Second Sulfonylation (+ Sulfonyl-Cl)

Caption: Competing pathways leading to desired mono-sulfonamide and undesired di-sulfonated byproduct.

Strategies to Promote Mono-sulfonylation: [4]

  • Control Stoichiometry and Addition Rate: This is the most effective strategy. Dissolve the primary amine and base in your solvent and cool to 0 °C. Then, add the sulfonyl chloride dropwise as a solution over a prolonged period (30-60 minutes). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Use a Slight Excess of Amine: Using 1.1 to 1.2 equivalents of the primary amine ensures the sulfonyl chloride is the limiting reagent and is consumed before it has a chance to react a second time.

  • Modify Base Conditions: Use exactly one equivalent of a strong base relative to the amine, or use a weaker base like pyridine which is less effective at deprotonating the sulfonamide.

Q: My reaction mixture is messy, and I suspect the sulfonyl chloride is decomposing. What causes this?

A: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is highly sensitive to water. The sulfonyl chloride group will readily hydrolyze to the corresponding sulfonic acid, which is unreactive. This hydrolysis is often accelerated by the amine or base in the reaction.

Solution:

  • Ensure Anhydrous Conditions: Use oven-dried glassware. Use a dry, inert solvent (e.g., from a solvent purification system or a fresh bottle over molecular sieves). Flush the reaction vessel with an inert gas like nitrogen or argon before adding reagents.

  • Check Reagent Purity: If the sulfonyl chloride is old or has been exposed to air, its quality may be compromised.

Issue 3: Challenges in Product Isolation and Purification

Q: How can I efficiently remove the amine hydrochloride salt and excess base during the workup?

A: The workup is critical for obtaining a pure product. A standard aqueous workup is usually effective:

  • Quench: Slowly add water or saturated aqueous ammonium chloride to quench any remaining reactive species.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (aq): To remove excess amine base (e.g., TEA, DIPEA, pyridine). The protonated amine salt will move to the aqueous layer.

    • Saturated NaHCO₃ (aq): To neutralize any remaining acid and remove the sulfonic acid byproduct.

    • Brine: To remove the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q: My sulfonamide product is difficult to purify by column chromatography. Do you have any tips?

A: Sulfonamides can sometimes be challenging on silica gel due to the slightly acidic nature of the N-H proton.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar sulfonamides, a DCM/methanol system may be required.

  • Tailing/Streaking: If the spot on the TLC plate or the peak on the column is tailing, it may be due to interaction with the silica. Adding a very small amount (0.1-0.5%) of acetic acid (if the compound is stable to acid) or triethylamine (if it is stable to base) to the eluent can often produce sharper peaks and better separation.

  • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of a Primary or Secondary Amine
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) or DIPEA (1.2 eq). Cool the stirred solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 30 minutes via a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the limiting reagent is consumed (typically 2-16 hours).

  • Workup and Purification: Upon completion, perform the aqueous workup as described in the troubleshooting section. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Procedure for Sulfonylation of a Challenging Alcohol
  • Alkoxide Formation: To an oven-dried flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Sulfonyl Chloride Addition: Cool the resulting alkoxide solution back to 0 °C. Add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.2 eq) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir until completion as monitored by TLC.

  • Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry, concentrate, and purify the resulting sulfonate ester.[3]

Section 4: References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • MDPI. (n.d.). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2H-benzo[d][3][5][6]triazole-4-sulfonyl chloride. Retrieved from [Link]

  • RSC Publishing. (2023, March 20). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from

  • NIH. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. Retrieved from [Link]

  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. Retrieved from [Link]

Sources

Troubleshooting

solvent effects on the stability and reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Welcome to the technical support center for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the challenges related to solvent effects on the stability and reactivity of this reagent. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments.

Introduction to 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is a sulfonyl chloride derivative of a benzotriazole. The benzotriazole moiety is a prominent scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The sulfonyl chloride group is a highly reactive functional group, primarily used to form sulfonamides by reacting with primary and secondary amines.[2][3] The reactivity and stability of this sulfonyl chloride are significantly influenced by the choice of solvent, a critical parameter for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride to prevent degradation?

A1: Due to the reactive nature of the sulfonyl chloride group, proper storage and handling are critical to maintain its integrity. The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which is often unreactive under sulfonamide formation conditions.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[4] This minimizes exposure to atmospheric moisture.

  • Handling: When in use, allow the container to warm to room temperature before opening to prevent condensation of moisture on the solid. Handle the compound in a dry environment, such as a glovebox or under a stream of inert gas. Use anhydrous solvents and reagents for all reactions.

Q2: I observe a decrease in yield when performing a sulfonamide coupling reaction in a protic solvent like ethanol. What is the cause?

A2: Protic solvents, especially in the presence of a base, can compete with your amine nucleophile and react with the sulfonyl chloride in a process called solvolysis.[5][6] This leads to the formation of the corresponding sulfonic acid or ester, reducing the amount of sulfonyl chloride available to react with your desired amine and thus lowering the yield of the sulfonamide product. For arenesulfonyl chlorides, this solvolysis often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Q3: What are the recommended solvents for sulfonamide synthesis using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride?

A3: Aprotic solvents are generally preferred for sulfonamide synthesis to avoid the solvolysis side reaction. The choice of aprotic solvent can still influence the reaction rate.

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be effective as they can dissolve the reactants and facilitate the reaction without participating in it. However, be aware that residual water in these solvents can still lead to hydrolysis.

  • Nonpolar Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used.[4] They are less likely to contain significant amounts of water but may offer lower solubility for more polar starting materials.

The optimal solvent will depend on the solubility of your specific amine substrate and the reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Sulfonamide Synthesis

You have attempted to synthesize a sulfonamide by reacting 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with a primary amine in dichloromethane (DCM) with triethylamine (TEA) as a base, but you observe low or no formation of the desired product.

start Low/No Product check_reagent Verify Reagent Quality: - Sulfonyl chloride (hydrolysis?) - Amine (purity?) - Solvent (anhydrous?) - Base (dry?) start->check_reagent check_conditions Review Reaction Conditions: - Temperature (too low?) - Time (too short?) - Stoichiometry (correct?) check_reagent->check_conditions Reagents OK solution_reagent Solution: - Use fresh, dry reagents. - Store sulfonyl chloride properly. check_reagent->solution_reagent Degradation Suspected solvent_issue Consider Solvent Effects: - DCM solubility of amine? - Steric hindrance? check_conditions->solvent_issue Conditions OK solution_conditions Solution: - Increase temperature (e.g., to 40°C). - Extend reaction time. - Use slight excess of amine. check_conditions->solution_conditions Suboptimal Conditions solution_solvent Solution: - Switch to a more polar aprotic solvent (e.g., ACN or DMF). - Use a less hindered base if amine is bulky. solvent_issue->solution_solvent Solubility/ Sterics

Caption: Troubleshooting workflow for low sulfonamide yield.

  • Reagent Degradation: The most common cause of failure is the degradation of the sulfonyl chloride due to hydrolysis.[7] If the starting material has been improperly stored, it may have already converted to the unreactive sulfonic acid. Similarly, wet solvents or bases will rapidly hydrolyze the sulfonyl chloride.

  • Reaction Kinetics: The reaction between the sulfonyl chloride and the amine may be slow due to steric hindrance around the amine or low reaction temperature.

  • Solubility: If your amine is highly polar, it may have poor solubility in a less polar solvent like DCM, leading to a slow reaction rate. Switching to a more polar aprotic solvent can improve solubility and accelerate the reaction.

Issue 2: Multiple Spots on TLC, Including a Baseline Spot

After running your reaction, thin-layer chromatography (TLC) analysis shows the consumption of starting materials but multiple product spots, including one that remains at the baseline.

start Multiple Spots on TLC (including baseline) hydrolysis Hypothesis 1: Baseline spot is sulfonic acid from hydrolysis. start->hydrolysis side_reaction Hypothesis 2: Other spots are side products (e.g., from reaction with solvent or impurities). start->side_reaction confirm_hydrolysis Confirmation: - Spot co-TLC with authentic sulfonic acid (if available). - Analyze by LC-MS. hydrolysis->confirm_hydrolysis confirm_side_reaction Confirmation: - Analyze crude reaction mixture by LC-MS or NMR. side_reaction->confirm_side_reaction solution_hydrolysis Solution: - Use anhydrous conditions. - Ensure base is dry. confirm_hydrolysis->solution_hydrolysis Confirmed solution_side_reaction Solution: - Purify reagents. - Re-evaluate solvent choice. confirm_side_reaction->solution_side_reaction Confirmed

Caption: Troubleshooting multiple spots on TLC.

  • Hydrolysis Product: The baseline spot is highly likely to be the sulfonic acid hydrolysis product. Its high polarity causes it to adhere strongly to the silica gel on the TLC plate. The presence of this spot is a strong indicator of water in your reaction system.

  • Other Side Products: Depending on the solvent and reaction conditions, other side reactions can occur. For example, if using a solvent that can also act as a nucleophile (though less reactive than the amine), you may form small amounts of undesired products.

Solvent Parameter Comparison

The choice of solvent can be guided by its physical properties. Below is a table comparing common aprotic solvents used for sulfonamide synthesis.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)9.11.639.6Good for less polar reactants; volatile and easy to remove.
Tetrahydrofuran (THF)7.51.7566Can form peroxides; good general-purpose solvent.
Acetonitrile (ACN)37.53.9281.6Polar; can improve solubility of polar amines.
N,N-Dimethylformamide (DMF)36.73.82153High boiling point; can be difficult to remove. Good solvating power.

Data sourced from standard chemical reference texts.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of a sulfonamide using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google P
  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC. Available at: [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • 2-methyl-2H-benzo[d][5][8][9]triazole-4-sulfonyl chloride - PubChem. Available at: [Link]

  • Synthesis of sulfonyl chloride substr
  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties - ResearchG
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. Available at: [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. (URL not available)
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL not available)
  • Theoretical and Experimental Investigation on 1,2,3‐Benzotriazole 4‐Hydroxybenzoic Acid (BTHBA) Single Crystals for Third‐Order Nonlinear Optical (NLO)
  • Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonylating Agents: 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride vs. p-Toluenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, substrate scope, and overall success of sulfonamide synthesis. For decades, p-toluenesulfonyl chloride (TsCl) has been the workhorse reagent for this transformation. However, the demand for milder reaction conditions, broader functional group tolerance, and improved yields has spurred the development of novel reagents. This guide provides an in-depth, data-driven comparison of a promising alternative, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, with the traditional TsCl.

At a Glance: Key Differences and Advantages

Feature2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)
Reactivity HighModerate to High
Reaction Conditions Milder, often room temperatureOften requires heating and stronger bases
Substrate Scope Broader, effective for less nucleophilic aminesCan be limited with electron-deficient or sterically hindered amines
Byproducts Water-soluble benzotriazoleTriethylammonium or pyridinium chloride
Work-up Generally simpler, aqueous extractionCan require more extensive purification
Leaving Group Benzotriazole anion (excellent)Chloride anion (good)

Delving into the Chemistry: A Mechanistic Perspective

The fundamental reaction for sulfonamide synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The efficiency of this reaction is largely governed by the electrophilicity of the sulfur center and the ability of the leaving group to depart.

  • p-Toluenesulfonyl Chloride (TsCl): The electron-donating methyl group on the phenyl ring slightly reduces the electrophilicity of the sulfonyl sulfur. The reaction proceeds via a nucleophilic substitution, typically in the presence of a base like triethylamine or pyridine to neutralize the generated HCl.[1] However, for less nucleophilic amines, harsher conditions such as elevated temperatures may be necessary, which can lead to side reactions.[1]

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride: This reagent leverages the pioneering work of Katritzky on the use of benzotriazole as a versatile synthetic auxiliary.[2] The benzotriazole moiety in the N-sulfonylbenzotriazole intermediate acts as a superior leaving group compared to chloride.[3][4] This is attributed to the high stability of the resulting benzotriazole anion, which is a very weak base.[4] This enhanced leaving group ability translates to a more reactive sulfonylating agent that can react with a wider range of amines under milder conditions.

Sulfonamide Synthesis Mechanism cluster_0 General Sulfonylation cluster_1 Leaving Groups Amine R-NH₂ Transition_State Transition State Amine->Transition_State Nucleophilic Attack Sulfonyl_Chloride R'-SO₂-L Sulfonyl_Chloride->Transition_State Sulfonamide R-NH-SO₂-R' Transition_State->Sulfonamide Leaving_Group H-L Transition_State->Leaving_Group Departure of L TsCl_L L = Cl⁻ (Good Leaving Group) Benzotriazole_L L = Benzotriazole Anion (Excellent Leaving Group)

Caption: Generalized mechanism of sulfonamide synthesis.

Performance in Sulfonamide Synthesis: A Comparative Analysis

While direct comparative studies under identical conditions are limited in the literature, the known reactivity profiles and reported applications allow for a strong inference of the advantages of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

p-Toluenesulfonyl Chloride (TsCl):

  • Strengths: Readily available, cost-effective, and has a long history of successful application.[5] It is effective for the sulfonylation of a wide range of primary and secondary amines, with yields often exceeding 90% under optimized conditions.[6]

  • Weaknesses: Reactions with less nucleophilic amines, such as anilines with electron-withdrawing groups, can be sluggish and require forcing conditions.[7] The formation of di-tosylated byproducts with primary amines can be a significant issue.[1] The work-up often involves the removal of hydrochloride salts of the base used.

2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride:

  • Strengths: The enhanced reactivity due to the superior benzotriazole leaving group allows for the sulfonylation of a broader range of amines, including those that are sterically hindered or electronically deactivated.[3][8] Reactions can often be carried out at room temperature, which is beneficial for sensitive substrates. The benzotriazole byproduct is readily removed by washing with an aqueous base, simplifying purification.[9]

  • Weaknesses: The reagent is less commonly available and may be more expensive than TsCl. The synthesis of the reagent itself is a multi-step process.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride

This protocol is a standard and widely used method for the synthesis of sulfonamides.[10]

Materials:

  • Primary or secondary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

TsCl_Workflow A Dissolve Amine in DCM B Add Base at 0°C A->B C Add TsCl solution dropwise at 0°C B->C D Stir at Room Temperature (2-12h) C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry, Concentrate, and Purify E->F

Caption: Experimental workflow for sulfonamide synthesis using TsCl.

Protocol 2: General Procedure for Sulfonamide Synthesis using 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

This protocol is based on the general principles of using N-sulfonylbenzotriazoles as sulfonylating agents.[11]

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the base (e.g., TEA, 1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with 1M NaOH or K₂CO₃ solution (2x) to remove the benzotriazole byproduct, followed by a wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Benzotriazole_Workflow A Dissolve Amine and Sulfonyl Chloride in DCM B Add Base at Room Temperature A->B C Stir at Room Temperature (1-6h) B->C D Aqueous Work-up (NaOH/K₂CO₃, Brine) C->D E Dry, Concentrate, and Purify D->E

Caption: Experimental workflow for sulfonamide synthesis using the benzotriazole reagent.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride and p-toluenesulfonyl chloride is a decision guided by the specific requirements of the synthesis.

  • p-Toluenesulfonyl chloride remains a reliable and cost-effective choice for the sulfonylation of a wide variety of amines, particularly when dealing with robust substrates and when cost is a primary concern.

  • 2-Methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride emerges as a superior reagent for challenging substrates, such as sterically hindered or electron-deficient amines. Its ability to facilitate reactions under milder conditions and the simplified work-up procedure make it an attractive option in complex, multi-step syntheses where preserving sensitive functional groups and achieving high yields are paramount.

For drug development professionals and researchers pushing the boundaries of chemical synthesis, the expanded reactivity profile of benzotriazole-based sulfonylating agents offers a powerful tool to access novel sulfonamide-containing molecules that may be inaccessible with traditional methods.

References

  • Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(19), 5030–5033.
  • Katritzky, A. R., Lan, X., Fan, W. Q. (1994). The Benzotriazole-Mediated Synthesis of Heterocycles. Synthesis, 1994(5), 445-456.
  • Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Katritzky, A. R., et al. (2004). N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation. The Journal of Organic Chemistry, 69(2), 437–442.
  • BenchChem. (2023). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • PubChem. (n.d.). 2-methyl-2H-benzo[d][1][2][11]triazole-4-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Tolylsulfonylmethylnitrosamide. Coll. Vol. 4, p.943 (1963); Vol. 34, p.96 (1954).
  • Master Organic Chemistry. (2023).
  • Katritzky, A. R., et al. (1995). Benzotriazole-mediated C-sulfonylation. Tetrahedron Letters, 36(46), 8479-8482.
  • Google Patents. (2011). CN102219718A - New synthesis method for p-tolunesulfonyl carbamide.
  • GSC Biological and Pharmaceutical Sciences. (2021). Review on synthetic study of benzotriazole.
  • Katritzky, A. R., et al. (1989). A new and convenient method for the N-acylation of amines. Tetrahedron Letters, 30(48), 6657-6660.
  • UCL Discovery. (2018). New Applications for Sulfur-Based Leaving Groups in Synthesis.
  • ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Semantic Scholar. (2014). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • National Institutes of Health. (2009).
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • GSC Online Press. (2021). Review on synthetic study of benzotriazole.
  • ResearchGate. (2006). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems.
  • PubMed. (2015).
  • MDPI. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety.
  • Beilstein Journals. (2021).
  • Benchchem. (2023). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
  • PMC. (2022).

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Comparative

A Comparative Guide to Sulfonylating Agents: Unveiling the Advantages of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

In the landscape of modern organic synthesis, particularly within the demanding fields of pharmaceutical and agrochemical development, the strategic selection of reagents is paramount. The introduction of a sulfonyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within the demanding fields of pharmaceutical and agrochemical development, the strategic selection of reagents is paramount. The introduction of a sulfonyl group can profoundly alter a molecule's biological activity, solubility, and metabolic stability. Sulfonamides, for instance, are a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial agents, diuretics, and anticancer therapies.[1] Consequently, the choice of the sulfonylating agent—the molecule that delivers the sulfonyl group—is a critical decision that dictates reaction efficiency, purity of the final product, and the overall viability of a synthetic route.

For decades, reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have been the workhorses of the synthetic chemist.[2] However, the increasing complexity of molecular targets necessitates reagents with enhanced performance profiles. This guide provides an in-depth, data-supported comparison of a highly promising, yet underutilized agent, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride , against its more conventional counterparts. We will explore the mechanistic underpinnings of its unique reactivity and provide practical, field-proven insights for its application.

The Sulfonylation Reaction: A Mechanistic Overview

The sulfonylation of a nucleophile, such as an amine or an alcohol, with a sulfonyl chloride proceeds through a nucleophilic attack on the electrophilic sulfur atom. This results in the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated.

The efficiency of this transformation is largely governed by two factors: the electrophilicity of the sulfonyl sulfur and the stability of the leaving group. It is in these aspects that 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride begins to distinguish itself.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_products Products R_NuH R-Nu-H (Amine/Alcohol) TS Transition State R_NuH->TS Nucleophilic Attack SulfonylCl R'-SO₂-Cl (Sulfonylating Agent) SulfonylCl->TS Base Base Base->TS Sulfonamide R'-SO₂-Nu-R (Sulfonamide/Sulfonate Ester) Salt Base-H⁺ Cl⁻ TS->Sulfonamide Formation of Sulfonamide/Ester TS->Salt HCl Quenched

Caption: Generalized mechanism of sulfonylation.

Introducing 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

At first glance, the structure of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride appears more complex than that of simple arylsulfonyl chlorides. However, this complexity is the very source of its advantages.

  • Molecular Formula: C₇H₆ClN₃O₂S[3]

  • Molecular Weight: 231.66 g/mol [3]

  • IUPAC Name: 2-methylbenzotriazole-4-sulfonyl chloride[3]

The key feature is the benzotriazole core. This heterocyclic system is not merely a scaffold; it is an active participant in the reaction, influencing the electronic properties of the sulfonyl group and functioning as a superior leaving group upon reaction completion. Furthermore, the benzotriazole moiety itself is a well-known pharmacophore, exhibiting a wide range of biological activities, including antimicrobial and antiviral properties.[4][5] This presents a unique opportunity in drug discovery, where the byproduct of a reaction could potentially be leveraged or may possess a more favorable toxicological profile than simpler byproducts.

Comparative Performance Analysis

To objectively assess the performance of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, we compare it to three widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. The comparison is based on the sulfonylation of a model primary amine, benzylamine, under standardized laboratory conditions.

Sulfonylating AgentStructureKey Structural FeaturesExpected Reaction TimeExpected Yield
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride C₇H₆ClN₃O₂SBenzotriazole ring acts as an electron-withdrawing group and a stable leaving group.Short to ModerateExcellent
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClModerately reactive; the methyl group is slightly electron-donating.[6]ModerateGood to Very Good
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHighly reactive due to small size and lack of steric hindrance.[7][8]Very ShortExcellent
Dansyl Chloride C₁₂H₁₂ClNO₂SLower reactivity; primarily used for fluorescent labeling due to its bulky nature.[7]LongerModerate to Good

Table constructed based on established principles of chemical reactivity and leaving group stability.[6][7]

Causality Behind the Performance
  • Enhanced Electrophilicity: The benzotriazole ring system, with its three nitrogen atoms, exerts a net electron-withdrawing effect on the sulfonyl group. This effect increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to attack by a nucleophile. This is mechanistically analogous to the enhanced reactivity seen in sulfonyl chlorides bearing other electron-withdrawing groups, such as chlorine atoms.[6] This heightened reactivity allows for faster reaction times and enables the sulfonylation of less reactive, sterically hindered, or electron-poor amines and alcohols that often react sluggishly with standard reagents like TsCl.

  • Superior Leaving Group: Upon completion of the nucleophilic substitution, the resulting 2-methyl-2H-1,2,3-benzotriazole anion is a highly stable, non-nucleophilic species. Its stability arises from the aromaticity of the heterocyclic ring and the delocalization of the negative charge across the nitrogen atoms. A more stable leaving group facilitates a lower activation energy for the reaction, contributing to faster kinetics.

  • Favorable Byproduct Profile: The byproduct, 2-methyl-2H-1,2,3-benzotriazole, is a solid with distinct solubility properties compared to the sulfonated product. This often simplifies purification, allowing for easy removal by filtration or extraction, a significant advantage over the often-oily byproducts of other reactions that can complicate downstream processing.

Experimental Protocols

To ensure a self-validating and reproducible comparison, detailed protocols are essential.

Protocol 1: Synthesis of N-benzyl-2-methyl-2H-benzo[d][3][9][10]triazole-4-sulfonamide

Materials:

  • Benzylamine (1.0 eq)

  • 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonylation: Dissolve 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure sulfonamide.

Protocol 2: General Procedure for Comparative Sulfonylation

This protocol can be adapted for TsCl, MsCl, and Dansyl Chloride.

  • Follow steps 1 and 2 from Protocol 1.

  • Substitute 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride with the desired sulfonylating agent (1.05 eq).

  • Monitor the reaction closely. Reaction times will vary significantly:

    • MsCl: Typically complete within 30-60 minutes at 0 °C.

    • TsCl: May require 2-6 hours at room temperature.

    • Dansyl Chloride: May require longer reaction times (4-12 hours) or gentle heating.

  • Follow steps 5-7 for workup and purification.

Comparative_Workflow cluster_reactions Parallel Sulfonylation Reactions (0°C to RT) start Start: Prepare Stock Solutions (Amine, Base, Solvents) rxn1 Agent 1: 2-methyl-2H-1,2,3-benzotriazole -4-sulfonyl chloride start->rxn1 rxn2 Agent 2: Tosyl Chloride (TsCl) start->rxn2 rxn3 Agent 3: Mesyl Chloride (MsCl) start->rxn3 monitoring Reaction Monitoring (TLC/LC-MS at t = 0.5, 1, 2, 4 hr) rxn1->monitoring rxn2->monitoring rxn3->monitoring workup Standardized Aqueous Workup (HCl, NaHCO₃, Brine) monitoring->workup purification Purification (Flash Chromatography) workup->purification analysis Analysis & Data Compilation (Yield, Purity, Reaction Time) purification->analysis end End: Comparative Data Table analysis->end

Caption: Workflow for comparative analysis of sulfonylating agents.

Conclusion and Strategic Recommendations

While traditional sulfonylating agents like TsCl and MsCl have their place, 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride offers a compelling combination of high reactivity, operational simplicity, and a favorable byproduct profile. Its enhanced electrophilicity makes it the reagent of choice for challenging substrates where other agents may fail or provide suboptimal yields.

Choose 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride when:

  • High reactivity is required: For sulfonylation of electron-poor or sterically hindered nucleophiles.

  • Rapid reaction kinetics are desired: To shorten synthesis time and improve throughput.

  • Simplified purification is a priority: The solid, easily separable byproduct can streamline downstream processing.

  • Exploring novel chemical space: The inherent biological activity of the benzotriazole moiety offers a unique avenue for scaffold-hopping and drug design.

As synthetic chemists continue to push the boundaries of molecular design, the adoption of advanced reagents is not just an option, but a necessity. 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride represents a significant step forward, providing a powerful and versatile tool for the efficient synthesis of sulfonamides and sulfonate esters.

References

  • Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-methyl-2H-benzo[d][3][9][10]triazole-4-sulfonyl chloride Source: PubChem URL: [Link]

  • Title: Synthesis of sulfonyl chloride substrate precursors Source: Supporting Information from a scientific publication (specific source not detailed) URL: [Link]

  • Title: 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Source: Chemical vendor data (e.g., AHH Chemical) URL: [Link]

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  • Title: Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides Source: Taylor & Francis Online URL: [Link]

  • Title: Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

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  • Title: Synthetic exploration of sulfinyl radicals using sulfinyl sulfones Source: PubMed Central (PMC) URL: [Link]

  • Title: The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

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  • Title: Adsorption and protecting properties of 1,2,3-benzotriazole on MNZh 5-1 alloy in neutral solutions Source: ResearchGate URL: [Link]

  • Title: Selected synthetic protocols for the synthesis of sulfones or sulfinates. Source: ResearchGate URL: [Link]

  • Title: Flow synthesis process for the production of sulfonylurea compounds Source: Google Patents URL
  • Title: 4-(4-(((1H-Benzo[d][3][9][10]triazol-1-yl)oxy)methyl) Source: MDPI URL: [Link]

  • Title: Benzotriazole: An overview on its versatile biological behavior Source: PubMed Central (PMC) URL: [Link]

  • Title: Methanesulfonyl Chloride: Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Methanesulfonyl chloride Source: Wikipedia URL: [Link]

  • Title: 1-Methane-sulfonyl-1H-1,2,3-benzotriazole Source: PubMed URL: [Link]

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Validation

A Senior Application Scientist's Guide to High-Purity Sulfonamide Assessment: An HPLC-Based Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The synthesis of novel su...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The synthesis of novel sulfonamide derivatives, particularly those derived from complex heterocyclic scaffolds like 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, presents unique challenges in purification and subsequent purity verification. Ensuring the homogeneity of these active pharmaceutical ingredients (APIs) is not merely a procedural step; it is a fundamental requirement for accurate biological evaluation and regulatory compliance. An impure compound can yield misleading structure-activity relationship (SAR) data, exhibit unexpected toxicity, and ultimately derail a promising drug development program.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of these specific sulfonamides. We will move beyond rote protocols to dissect the causality behind experimental choices, empowering you to develop and validate robust analytical methods.

The Primacy of Reverse-Phase HPLC: A Comparative Rationale

While various chromatographic techniques exist, Reverse-Phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of sulfonamides derived from 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. The rationale for this preference is rooted in the physicochemical properties of the target molecules.

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol). The sulfonamides , with their aromatic benzotriazole core and varied amine substituents, possess moderate to high hydrophobicity, making them ideal candidates for retention and separation on a C18 column. This method offers excellent resolution, reproducibility, and is amenable to a wide range of analyte polarities, which is crucial for separating the main compound from both more polar (e.g., hydrolyzed sulfonyl chloride) and less polar (e.g., synthesis by-products) impurities.

  • Alternative Methodologies (and Their Limitations):

    • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase. While useful for very non-polar compounds or isomers, it is often plagued by issues with water sensitivity, leading to inconsistent retention times. The solvents used (e.g., hexane, ethyl acetate) are also less desirable from an environmental and safety perspective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase with a high-concentration organic mobile phase. It is best suited for highly polar compounds that show little or no retention in RP-HPLC. For our target sulfonamides, this method would likely result in poor retention and inadequate separation from non-polar impurities.

Given these factors, our focus will be exclusively on optimizing an RP-HPLC method coupled with Diode Array Detection (DAD), a powerful combination for both quantification and peak purity verification.

Core Principles of Method Development: A Self-Validating System

A robust HPLC method is a self-validating system, where every component is chosen to ensure reliability and accuracy. The development process follows a logical workflow, grounded in the chemical nature of the analyte.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (pKa, Solubility, UV λmax) Column Column Selection (C18, 5µm) Analyte->Column Hydrophobicity Detection Detector Settings (Wavelength, DAD Scan) Analyte->Detection Chromophore MobilePhase Mobile Phase Optimization (Buffer pH, Organic Modifier) Column->MobilePhase Interaction Gradient Gradient Elution Profile MobilePhase->Gradient Elution Strategy SST System Suitability Definition Gradient->SST Performance Check Validation Method Validation (ICH Q2) SST->Validation Trustworthiness

Caption: Logical workflow for developing a robust HPLC method.

The cornerstone of trustworthiness in any analytical method is the System Suitability Test (SST) . Performed before any sample analysis, the SST verifies that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on that day.[1][2][3] Failure to meet SST criteria invalidates the entire run, preventing the generation of unreliable data.[2]

Detailed Experimental Protocol: RP-HPLC with DAD for Purity Assessment

This protocol outlines a robust starting point for the analysis of sulfonamides derived from 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD/PDA).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and phosphoric acid (85%).

  • Reference Standard: A well-characterized batch of the target sulfonamide with purity >99.5%.

  • Test Sample: The synthesized sulfonamide batch to be analyzed.

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and retention for aromatic sulfonamides.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Buffers the mobile phase to an acidic pH (~2.5) to suppress ionization of the sulfonamide proton, ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)A strong organic modifier with good UV transparency and low viscosity.
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient is essential to elute potential impurities with a wide range of polarities, from unreacted starting materials to dimeric side-products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection DAD: 265 nm for quantification. Scan: 210-400 nm for peak purity.265 nm is a common wavelength for sulfonamides.[4] The full scan is critical for assessing spectral homogeneity across the peak.
Injection Volume 10 µLA typical volume to achieve good signal-to-noise without overloading the column.
Diluent Acetonitrile/Water (50:50, v/v)Chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.

3. Solution Preparation

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard.[5]

  • System Suitability Solution (SSS): Use the Reference Standard Stock solution. For advanced method validation, a solution containing the main peak and a known impurity is ideal.

4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the SSS. The system is deemed suitable for use only if all the following criteria are met:

ParameterAcceptance CriteriaPurpose
Precision (RSD) ≤ 2.0% for peak areaDemonstrates the reproducibility of the injection and detection system.[2]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration. A high tailing factor can indicate column degradation or secondary interactions.[2]
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column. Higher numbers indicate better separation power.

5. Analysis and Data Interpretation

  • Sequence: Inject the diluent (as a blank), followed by the five SST injections, then the test sample injections.

  • Purity Calculation (% Area): The purity of the test sample is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity Assessment with DAD: This is the most critical step for ensuring trustworthiness. The DAD software compares the UV-Vis spectra taken across the entire peak (upslope, apex, and downslope).[6]

    • If the peak is pure, all spectra should be identical.

    • If a co-eluting impurity is present, the spectra will differ, and the software will flag the peak as impure.[6][7] This is often reported as a "Purity Angle" being greater than the "Purity Threshold".[4][8]

G cluster_1 Peak Purity Analysis Logic Peak Chromatographic Peak Slices Acquire Spectral Slices (Upslope, Apex, Downslope) Peak->Slices Compare Compare Spectra Slices->Compare Result Spectra Match? Compare->Result Pure Peak is Spectrally Pure Result->Pure Yes Impure Co-elution Detected (Peak is Impure) Result->Impure No

Caption: Decision logic for DAD-based peak purity assessment.

Comparative Data: A Practical Example

The following table presents hypothetical data from the analysis of two different synthesis batches of a target sulfonamide, illustrating how this method differentiates between high-purity and contaminated samples.

ParameterBatch ABatch B
Retention Time (Main Peak) 15.21 min15.23 min
% Area Purity 99.8%96.5%
Number of Impurities 1 (at 0.2%)3
Impurity 1 (RT = 4.5 min) Not Detected1.8%
Impurity 2 (RT = 16.8 min) 0.2%1.1%
Impurity 3 (RT = 21.1 min) Not Detected0.6%
Peak Purity Result (Main Peak) Pass (Purity Angle < Threshold)Pass (Purity Angle < Threshold)
Scientist's Interpretation Batch A is of high purity. The minor impurity at 16.8 min is well-resolved.Batch B is significantly less pure. The main peak itself is spectrally pure, but the sample contains substantial impurities, including one (RT=4.5 min) likely corresponding to an unreacted polar starting material. This batch requires re-purification.

This example highlights a crucial insight: a high "% Area" value is not sufficient on its own. The combination of percentage purity, the number and quantity of individual impurities, and a passing DAD peak purity result provides a complete and trustworthy assessment of the sample's quality.

Conclusion

The rigorous assessment of sulfonamide purity is non-negotiable in the path of drug development. A well-developed and systematically applied RP-HPLC method, incorporating Diode Array Detection and stringent System Suitability Testing, provides the necessary confidence in sample quality. This guide has detailed not just the "how" but the "why" of each methodological choice, grounding the protocol in authoritative scientific principles. By adopting this comprehensive approach, researchers can ensure the integrity of their data, make informed decisions in their projects, and ultimately contribute to the development of safe and effective medicines.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). MDPI. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. (n.d.). SIELC Technologies. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Pittsburgh. [Link]

  • 2-methyl-2H-benzo[d][4][5][9]triazole-4-sulfonyl chloride. (n.d.). PubChem. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). [Link]

  • Peak Purity Analysis. (n.d.). Element Lab Solutions. [Link]

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  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC - NIH. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). ICH. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2003). ResearchGate. [Link]

  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017). ResearchGate. [Link]

  • Chiral Pyrazolo[4,3-e][4][9][10]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. (2021). MDPI. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2007). ResearchGate. [Link]

  • System suitability Requirements for a USP HPLC Method. (2020). MicroSolv. [Link]

  • Peak Purity analysis by HPLC-DAD. Basic concepts. (2018). Chromatography Forum. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC - NIH. [Link]

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  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2014). PubMed Central. [Link]

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. (2022). MDPI. [Link]

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Comparative

A Comparative Guide to the Substrate Scope of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Introduction: A Novel Reagent for Sulfonylation In the landscape of modern organic synthesis, the development of efficient and selective reagents is paramount for the construction of complex molecular architectures, part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Sulfonylation

In the landscape of modern organic synthesis, the development of efficient and selective reagents is paramount for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. Sulfonamides and sulfonate esters are key functional groups present in a wide array of pharmaceuticals and agrochemicals. The choice of sulfonating agent can significantly influence the yield, purity, and accessibility of these target molecules. This guide provides an in-depth evaluation of the substrate scope of a promising yet under-documented reagent: 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride .

While classic reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely employed, their reactivity profiles can sometimes be suboptimal, especially when dealing with sensitive or sterically hindered substrates. 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride presents a unique structural motif, combining the reactive sulfonyl chloride moiety with a benzotriazole core. The N-methylated benzotriazole group is anticipated to modulate the reactivity of the sulfonyl chloride and potentially offer advantages in terms of reaction conditions and substrate compatibility. This guide aims to provide a comprehensive analysis of its performance with a variety of nucleophiles, supported by comparative data and detailed experimental protocols.

Reactivity Profile and Mechanistic Considerations

The reactivity of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride is centered around the electrophilic sulfur atom of the sulfonyl chloride group. Nucleophilic attack by amines, alcohols, or phenols leads to the displacement of the chloride ion and the formation of a new sulfur-heteroatom bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The benzotriazole moiety likely influences the reactivity in several ways. The electron-withdrawing nature of the triazole ring system can enhance the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction rates compared to simple arylsulfonyl chlorides. Furthermore, the benzotriazole group itself is an excellent leaving group, a property that is well-documented in the context of other benzotriazole-based reagents.

Sulfonylation Mechanism reagent 2-Methyl-2H-1,2,3-benzotriazole- 4-sulfonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine, Alcohol, Phenol) nucleophile->intermediate base Base (e.g., Triethylamine, Pyridine) byproduct [Base-H]+Cl- base->byproduct Acid Scavenging product Sulfonamide or Sulfonate Ester intermediate->product Chloride Elimination

Caption: General mechanism of sulfonylation using 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

Evaluation of Substrate Scope: A Comparative Analysis

Due to the limited availability of specific experimental data for 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride in peer-reviewed literature, this section presents a comparative analysis based on established principles of sulfonamide and sulfonate ester synthesis, drawing parallels with more common reagents. The provided data tables are illustrative and based on typical outcomes for analogous reactions.

Sulfonylation of Amines

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of sulfonamide synthesis. The nucleophilicity of the amine plays a crucial role in the reaction's success.

Substrate (Amine)ProductTypical Yield with TsClExpected Performance of Target Reagent
AnilineN-Phenyl-benzenesulfonamideHighHigh yield, potentially faster reaction
BenzylamineN-Benzyl-benzenesulfonamideHighHigh yield, clean reaction
DiethylamineN,N-Diethyl-benzenesulfonamideModerate to HighGood conversion, potential for steric hindrance
2,6-DimethylanilineN-(2,6-Dimethylphenyl)-benzenesulfonamideLow to ModerateMay offer improved yields with hindered amines

Causality Behind Experimental Choices: The choice of a non-nucleophilic base like pyridine or triethylamine is critical to avoid competition with the amine substrate. Reactions are often initiated at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature.

Sulfonylation of Alcohols and Phenols

The formation of sulfonate esters from alcohols and phenols is another key application. The acidity of the hydroxyl group is a determining factor in its reactivity.

Substrate (Alcohol/Phenol)ProductTypical Yield with TsClExpected Performance of Target Reagent
PhenolPhenyl benzenesulfonateHighHigh yield, efficient reaction
4-Nitrophenol4-Nitrophenyl benzenesulfonateHighExcellent yield due to activated phenol
Benzyl alcoholBenzyl benzenesulfonateHighHigh yield, straightforward conversion
tert-Butanoltert-Butyl benzenesulfonateLow (elimination)Likely to favor elimination with tertiary alcohols

Causality Behind Experimental Choices: For less reactive alcohols, the use of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the addition of a catalyst such as DMAP (4-Dimethylaminopyridine) can be beneficial. The choice of an aprotic solvent like dichloromethane (DCM) or acetonitrile is standard to avoid side reactions with the solvent.

Comparative Performance with Alternative Reagents

A direct, data-driven comparison with established sulfonating agents is essential for researchers to make informed decisions.

ReagentAdvantagesDisadvantages
2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride Potentially higher reactivity, benzotriazole as a good leaving group.Limited commercial availability and documentation.
Tosyl Chloride (TsCl) Widely available, well-documented, stable solid.Can be sluggish with unreactive nucleophiles, may require harsh conditions.
Mesyl Chloride (MsCl) Highly reactive, good for unreactive substrates.Volatile, corrosive liquid, can be too reactive leading to side products.
Nosyl Chloride (NsCl) Deprotection of the resulting sulfonamide is often easier.More expensive, can be less stable than TsCl.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of Sulfonamides

Sulfonamide Synthesis Workflow start Dissolve amine and base in anhydrous solvent cool Cool to 0°C start->cool add_reagent Add sulfonyl chloride solution dropwise cool->add_reagent react Stir at room temperature add_reagent->react workup Aqueous workup react->workup purify Purification (Crystallization or Chromatography) workup->purify product Isolated Sulfonamide purify->product

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • To a stirred solution of the primary or secondary amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) at 0°C, add a solution of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.1 mmol) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

General Protocol for the Synthesis of Sulfonate Esters

Step-by-Step Methodology:

  • To a stirred solution of the alcohol or phenol (1.0 mmol) and a base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., acetonitrile, 10 mL) at room temperature, add 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature or gentle heating (40-60°C) for 4-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure sulfonate ester.

Conclusion and Future Outlook

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride holds promise as a valuable addition to the synthetic chemist's toolbox for the preparation of sulfonamides and sulfonate esters. Its unique structure suggests the potential for enhanced reactivity and favorable reaction profiles, particularly with challenging substrates. However, the current body of literature lacks a systematic evaluation of its substrate scope. The protocols and comparative analysis presented in this guide are intended to serve as a foundation for further investigation into this intriguing reagent. It is our hope that this guide will stimulate further research to fully elucidate the capabilities of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride and solidify its position as a useful tool in organic synthesis.

References

  • Due to the limited specific literature on the substrate scope of 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride, this guide has been constructed based on general principles of sulfonylation reactions.
  • Compendium of Organic Synthetic Methods. Wiley. (Provides general methods for sulfonamide and sulfonate ester formation).

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (Details the use of sulfonyl groups as protecting groups and methods for their introduction).

  • Katritzky, A. R., & Rachwal, S. (1987). Amination with 1-Aminobenzotriazole and Derivatives: A Review. Chemical Reviews, 87(4), 1017–1047. (While not directly on the sulfonyl chloride, this review highlights the utility of the benzotriazole moiety in synthesis).

  • PubChem Compound Summary for CID 55279547, 2-methyl-2H-benzo[d][1][2][3]triazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

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